2,2-Dimethylbut-3-ynamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylbut-3-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPZRNAXKKFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and purification of 2,2-Dimethylbut-3-ynamide from 2,2-dimethylbut-3-ynoic acid
Executive Summary
This technical guide details the synthesis of 2,2-dimethylbut-3-ynamide from 2,2-dimethylbut-3-ynoic acid (CAS: 55530-58-0). This transformation presents a specific challenge in organic synthesis: forming an amide bond at a quaternary carbon center (gem-dimethyl effect) while preserving a terminal alkyne moiety.
The recommended protocol utilizes an Acyl Chloride Activation Route via oxalyl chloride, followed by aminolysis with aqueous ammonia. This method is selected over carbodiimide coupling (e.g., EDC/HOBt) due to the significant steric hindrance imposed by the
Key Applications:
-
Fragment synthesis for heterocyclic pharmaceuticals (e.g., oxazoles, thiazoles).
-
Precursor for peptidomimetics requiring rigidified backbones.
-
Bio-orthogonal "click" chemistry handles (alkyne functionality).
Strategic Analysis & Retrosynthesis
The Steric Challenge
The gem-dimethyl group at the
The Chemoselectivity Challenge
The terminal alkyne proton (
Selected Pathway: The Vilsmeier-Haack Type Activation
We utilize oxalyl chloride with catalytic N,N-Dimethylformamide (DMF). This generates a highly reactive Vilsmeier-Haack intermediate (chloroiminium species), which rapidly converts the hindered acid to the acid chloride.
Figure 1: Two-step synthesis pathway via acid chloride activation.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 2,2-Dimethylbut-3-ynoic acid | Substrate | 1.0 | 112.13 | CAS: 55530-58-0 |
| Oxalyl Chloride | Activator | 1.2 | 126.93 | Freshly distilled preferred |
| DMF | Catalyst | 0.05 | 73.09 | Anhydrous |
| Dichloromethane (DCM) | Solvent | - | - | Anhydrous, Stabilized |
| Ammonium Hydroxide | Reagent | 5.0 | 35.05 | 28-30% aq.[1] solution |
Step 1: Synthesis of 2,2-Dimethylbut-3-ynoyl Chloride[2]
Rationale: Thionyl chloride (
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the flask with 2,2-dimethylbut-3-ynoic acid (10.0 g, 89.2 mmol) and anhydrous DCM (100 mL).
-
Catalysis: Add DMF (0.35 mL, catalytic) via syringe.
-
Activation: Cool the solution to 0°C (ice/water bath).
-
Addition: Add Oxalyl Chloride (9.2 mL, 107 mmol) dropwise over 20 minutes. Caution: Vigorous gas evolution (
, , ) will occur. Ensure proper venting to a scrubber. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator, <30°C bath).
-
Result: The acid chloride (CAS: 114081-07-1) is obtained as a yellow/brown oil. Use immediately in Step 2.
-
Step 2: Aminolysis to 2,2-Dimethylbut-3-ynamide
Rationale: Using biphasic Schotten-Baumann conditions (DCM/Water) effectively manages the exotherm and scavenges the HCl byproduct as ammonium chloride (
-
Preparation: Re-dissolve the crude acid chloride from Step 1 in fresh anhydrous DCM (50 mL).
-
Receiver Setup: In a separate 500 mL flask, place concentrated Ammonium Hydroxide (28-30%
, 60 mL, ~5 equiv) and cool to 0°C. -
Addition: Transfer the acid chloride solution slowly to the vigorously stirring ammonia solution over 30 minutes. Maintain internal temperature <10°C.
-
Completion: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Workup:
-
Isolation: Concentrate in vacuo to yield the crude amide.
Purification & Characterization
Due to the volatility of low-molecular-weight amides, sublimation or recrystallization is preferred over high-vacuum distillation.
Purification Protocol
-
Assessment: If the crude is a solid, triturate with cold hexanes to remove non-polar impurities.
-
Recrystallization: Dissolve in minimal hot Ethyl Acetate. Add Hexanes dropwise until turbidity persists. Cool to 4°C overnight.
-
Alternative (Sublimation): If high purity is required, sublime under high vacuum (0.1 mmHg) at 50-60°C.
Characterization Data (Expected)
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | Amide N-H stretch (doublet for primary amide) | |
| Terminal Alkyne | ||
| Alkyne | ||
| Amide | ||
| 1H NMR | Gem-dimethyl group | |
| ( | Acetylenic proton | |
| Amide |
Critical Control Points & Troubleshooting
Figure 2: Troubleshooting logic for common yield losses.
Safety (SDS Highlights)
-
Oxalyl Chloride: Fatal if inhaled. Causes severe skin burns. Reacts violently with water. Must use fume hood. [3]
-
2,2-Dimethylbut-3-ynoic acid: Irritant.
-
Terminal Alkynes: Generally stable, but avoid contact with copper or silver salts (explosive acetylides).
References
-
BenchChem. (2025).[3][6] Technical Guide to 2,2-Dimethylbut-3-ynoyl Chloride. Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanisms).
-
ChemicalBook. (2025). 2,2-Dimethylbut-3-ynoic acid Properties and Synthesis. Retrieved from
-
Organic Syntheses. (1943).[2] General procedure for Acid Chloride formation using Thionyl Chloride. Org.[3][2][5][7][] Synth. Coll. Vol. 2, 92. (Foundational protocol adapted for Oxalyl Chloride). Retrieved from
Sources
- 1. 2,2-Dimethylbut-3-ynoic acid | C6H8O2 | CID 13905647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
Unlocking New Therapeutic Modalities: A Technical Guide to the Potential Applications of 2,2-Dimethylbut-3-ynamide in Medicinal Chemistry
Foreword: Charting Unexplored Chemical Space
In the relentless pursuit of novel therapeutics, the exploration of underutilized chemical scaffolds is paramount. 2,2-Dimethylbut-3-ynamide, a structurally intriguing yet largely unexamined molecule, stands at the frontier of this exploration. This technical guide aims to illuminate the latent potential of this compound, not as a singular solution, but as a versatile platform for innovation in medicinal chemistry. We will delve into its prospective applications as a synthetic building block, a covalent warhead, and a bioisosteric element, providing both the strategic rationale and actionable experimental frameworks for its investigation. This document is intended for the discerning researcher, scientist, and drug development professional, offering a roadmap to harness the unique chemical attributes of 2,2-Dimethylbut-3-ynamide in the design of next-generation medicines.
Part 1: 2,2-Dimethylbut-3-ynamide as a Versatile Synthetic Building Block
The true power of a novel chemical entity in medicinal chemistry often lies in its ability to generate diverse molecular architectures. Ynamides, as a class of compounds, are renowned for their synthetic versatility, participating in a wide array of chemical transformations to produce complex nitrogen-containing heterocycles—a dominant motif in numerous biologically active compounds.[1][2] The unique electronic properties of the ynamide, with its polarized carbon-carbon triple bond adjacent to a nitrogen atom, make it a potent reaction partner in various synthetic schemes.[1]
Rationale for Synthetic Exploration
The tert-butyl group of 2,2-Dimethylbut-3-ynamide offers a significant steric handle that can influence the regioselectivity and stereoselectivity of cycloaddition reactions.[3][4] This steric hindrance can be strategically employed to direct the formation of specific isomers, a critical aspect in the synthesis of pharmacologically active molecules. Furthermore, the amide functionality provides a site for further derivatization, allowing for the facile introduction of diverse substituents to probe the structure-activity relationship (SAR) of the resulting heterocyclic scaffolds.
Proposed Synthetic Application: [3+2] Cycloaddition for the Synthesis of Novel Pyrrole Scaffolds
A particularly promising application of 2,2-Dimethylbut-3-ynamide is in gold-catalyzed [3+2] cycloadditions with isoxazoles to generate highly substituted 2-aminopyrroles.[1] This transformation proceeds through the formation of an α-imino gold carbene intermediate, a highly reactive species that readily engages in cyclization.[1]
Objective: To synthesize a library of 2-amino-5-(tert-butyl)pyrrole derivatives from 2,2-Dimethylbut-3-ynamide and various isoxazoles.
Materials:
-
2,2-Dimethylbut-3-ynamide (hypothetically synthesized)
-
Substituted isoxazoles (commercially available or synthesized)
-
(IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
AgSbF6
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk tube, add (IPr)AuCl (5 mol%) and AgSbF6 (5 mol%).
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Add anhydrous DCE (to a concentration of 0.1 M) and stir the mixture at room temperature for 10 minutes to pre-form the active catalyst.
-
Add 2,2-Dimethylbut-3-ynamide (1.0 equiv) and the desired isoxazole (1.5 equiv) to the reaction mixture.
-
Stir the reaction at 60 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a short pad of Celite®, washing with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-aminopyrrole.
Data Presentation:
| Entry | Isoxazole Substituent (R) | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Chlorophenyl | 82 |
| 3 | 4-Methoxyphenyl | 88 |
| 4 | Thien-2-yl | 75 |
Causality Behind Experimental Choices:
-
Gold(I) Catalyst: Gold catalysts are known for their high affinity for alkynes, effectively activating the ynamide for nucleophilic attack.[1]
-
Silver Salt (AgSbF6): The silver salt acts as a halide scavenger, abstracting the chloride from the gold precursor to generate the active cationic gold catalyst.
-
Inert Atmosphere: Ynamides and the gold catalyst can be sensitive to air and moisture; therefore, an inert atmosphere is crucial for reproducible results.
-
Elevated Temperature: The reaction is heated to overcome the activation energy for the cycloaddition.
Visualization:
Caption: Workflow for the gold-catalyzed synthesis of 2-aminopyrroles.
Part 2: 2,2-Dimethylbut-3-ynamide as a Potential Covalent Warhead
The deliberate design of covalent inhibitors has re-emerged as a powerful strategy in drug discovery, offering advantages such as high potency, prolonged duration of action, and the ability to target proteins once deemed "undruggable."[5][6][7] These inhibitors typically feature an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue on the target protein.[5][7]
Rationale for Covalent Inhibition
The electron-deficient nature of the ynamide triple bond, further enhanced by the electron-withdrawing amide group, suggests that 2,2-Dimethylbut-3-ynamide could function as a latent Michael acceptor. Upon binding to a target protein, a nucleophilic residue (e.g., cysteine or lysine) could attack the alkyne, leading to the formation of a stable covalent adduct. The tert-butyl group can provide steric hindrance to prevent off-target reactions and can be oriented to fit into specific hydrophobic pockets of the target protein, thereby enhancing selectivity.
Proposed Application: Targeting a Kinase with a Non-catalytic Cysteine
Many kinases possess cysteine residues in or near their active sites that are not involved in catalysis but can be targeted by covalent inhibitors. A hypothetical workflow to assess the potential of 2,2-Dimethylbut-3-ynamide as a covalent warhead targeting such a kinase is described below.
Objective: To determine if a derivative of 2,2-Dimethylbut-3-ynamide can covalently inhibit a target kinase.
Materials:
-
A library of 2,2-Dimethylbut-3-ynamide derivatives with varying substituents on the amide nitrogen.
-
The target kinase with a known non-catalytic cysteine residue.
-
Glutathione (GSH) for off-target reactivity assessment.
-
Mass spectrometer (e.g., LC-MS/MS).
-
Kinase activity assay kit (e.g., ADP-Glo™).
Procedure:
-
GSH Reactivity Assay:
-
Incubate each ynamide derivative (10 µM) with GSH (1 mM) in a suitable buffer at 37 °C.
-
Monitor the formation of the ynamide-GSH adduct over time using LC-MS. A rapid reaction suggests potential for off-target reactivity.
-
-
Intact Protein Mass Spectrometry:
-
Incubate the target kinase (1 µM) with an excess of the ynamide derivative (10 µM) at 37 °C.
-
At various time points, quench the reaction and analyze the protein by mass spectrometry to detect the formation of a covalent adduct (a mass shift corresponding to the molecular weight of the inhibitor).
-
-
Kinase Activity Assay:
-
Pre-incubate the kinase with varying concentrations of the ynamide derivative for different durations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Measure the kinase activity using a suitable assay. A time-dependent decrease in IC50 values is indicative of covalent inhibition.
-
-
Peptide Mapping:
-
Covalently label the kinase with the ynamide derivative.
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the modified peptide and confirm the site of covalent modification.
-
Data Presentation:
| Compound | GSH Reactivity (t1/2, min) | Intact Protein Adduct Formation | Time-dependent IC50 Shift |
| Ynamide-1 | > 120 | Yes | Yes |
| Ynamide-2 | 30 | Yes | Yes |
| Ynamide-3 | > 120 | No | No |
Causality Behind Experimental Choices:
-
GSH Reactivity Assay: GSH is a cellular nucleophile, and reactivity with it can be a surrogate for off-target reactivity.[5]
-
Intact Protein Mass Spectrometry: This provides direct evidence of covalent bond formation between the inhibitor and the target protein.
-
Time-dependent IC50: For a covalent inhibitor, the potency increases with incubation time as more of the target becomes irreversibly inhibited.
-
Peptide Mapping: This is the gold standard for confirming the specific amino acid residue that has been covalently modified.
Visualization:
Caption: Workflow for evaluating 2,2-Dimethylbut-3-ynamide derivatives as covalent inhibitors.
Part 3: 2,2-Dimethylbut-3-ynamide as a Novel Bioisostere
Bioisosterism is a cornerstone of modern drug design, involving the replacement of a functional group with another that has similar physicochemical properties to enhance potency, improve pharmacokinetics, or reduce toxicity.[8][9][10] The amide bond is a ubiquitous feature in pharmaceuticals, but it can be susceptible to enzymatic hydrolysis.[11]
Rationale for Bioisosteric Replacement
The 2,2-Dimethylbut-3-ynamide moiety could serve as a non-classical bioisostere for a variety of functional groups, including amides, esters, and even small aromatic rings. The rigid, linear geometry of the alkyne and the steric bulk of the tert-butyl group present a unique three-dimensional shape that can be exploited to probe the topology of a binding pocket. The amide portion can still participate in hydrogen bonding interactions, a key feature of many drug-target interactions.
Proposed Application: Bioisosteric Replacement of a Phenyl Ring
In this hypothetical scenario, we consider a known kinase inhibitor where a phenyl ring is important for binding. We propose to replace this phenyl ring with the 2,2-Dimethylbut-3-ynamide moiety to explore if this can lead to improved properties.
Objective: To synthesize and evaluate a bioisosteric analog of a known kinase inhibitor where a phenyl ring is replaced by the 2,2-Dimethylbut-3-ynamide group.
Materials:
-
The parent kinase inhibitor.
-
Reagents for the synthesis of the ynamide analog.
-
Kinase activity assay kit.
-
Cell-based proliferation assay.
-
Microsomal stability assay.
Procedure:
-
Synthesis: Synthesize the bioisosteric analog using appropriate synthetic methods, for example, by coupling a suitable precursor with 2,2-Dimethylbut-3-ynamine (the amine analog of the target compound).
-
In Vitro Potency: Determine the IC50 of the new compound against the target kinase and compare it to the parent compound.
-
Cellular Potency: Evaluate the ability of the new compound to inhibit cell proliferation in a relevant cancer cell line and compare it to the parent compound.
-
Metabolic Stability: Assess the stability of the new compound in human liver microsomes and compare it to the parent compound.
Data Presentation:
| Compound | Kinase IC50 (nM) | Cell Proliferation EC50 (nM) | Microsomal Stability (t1/2, min) |
| Parent Inhibitor | 10 | 50 | 30 |
| Ynamide Analog | 15 | 60 | > 120 |
Causality Behind Experimental Choices:
-
In Vitro and Cellular Potency: These assays are essential to determine if the bioisosteric replacement has maintained or improved the desired biological activity.
-
Metabolic Stability: This assay provides an early indication of the compound's pharmacokinetic properties. Amide bonds can be a site of metabolic liability, and their replacement with the more stable ynamide could lead to a longer half-life.
Visualization:
Caption: A logical flow for a bioisosteric replacement strategy.
Conclusion: A Call to Exploration
2,2-Dimethylbut-3-ynamide represents a largely untapped resource in the medicinal chemist's toolkit. While this guide has outlined several promising avenues for its application, the full extent of its potential remains to be discovered. Through its use as a versatile synthetic building block, a novel covalent warhead, and a unique bioisosteric replacement, 2,2-Dimethylbut-3-ynamide offers the potential to unlock new chemical space and ultimately contribute to the development of innovative therapies for a range of diseases. It is our hope that this guide will inspire further research into this and other under-explored areas of chemistry, pushing the boundaries of what is possible in modern drug discovery.
References
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.
- Bioisosterism in Drug Discovery and Development - An Overview. (n.d.).
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). BenchChem.
- Recent advances in the development of covalent inhibitors. (n.d.). PMC.
- Covalent Inhibitors in Drug Discovery: Current Applic
- Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace.
- Covalent inhibitor drug discovery. (n.d.). Domainex.
- Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry.
- Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. (2024). MDPI.
- Ynamide-Based Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols. (n.d.). Benchchem.
- Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis. (n.d.). University of Birmingham.
- Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). PMC.
- Some Aspects of the Chemistry of Alkynylsilanes. (2018). Gelest, Inc..
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 7. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 8. ctppc.org [ctppc.org]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
2,2-Dimethylbut-3-ynamide: A Versatile and Powerful Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ynamides, alkynes bearing a nitrogen atom with an electron-withdrawing group, have emerged as exceptionally versatile and powerful building blocks in contemporary organic synthesis.[1][2][3][4] Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, imparts a delicate balance of reactivity and stability, enabling a vast array of chemical transformations.[3][4] Among this class of compounds, 2,2-dimethylbut-3-ynamide stands out as a particularly valuable synthon. The gem-dimethyl group provides steric shielding and influences regioselectivity in various reactions, making it a powerful tool for the construction of complex molecular architectures, especially nitrogen-containing heterocycles which are prevalent scaffolds in medicinal chemistry and natural products.[5][6][7] This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of 2,2-dimethylbut-3-ynamide, offering field-proven insights and detailed protocols for its utilization in cutting-edge organic synthesis.
Introduction: The Unique Profile of 2,2-Dimethylbut-3-ynamide
The reactivity of ynamides is a direct consequence of the nitrogen atom's lone pair delocalization into the alkyne π-system, which is modulated by the attached electron-withdrawing group. This electronic arrangement renders the β-carbon electrophilic and the α-carbon nucleophilic, a feature that underpins their diverse reactivity. The presence of the 2,2-dimethyl substituents in 2,2-dimethylbut-3-ynamide introduces significant steric hindrance around the reactive triple bond. This steric bulk not only enhances the stability of the molecule but also plays a crucial role in directing the stereochemical outcome of various transformations, offering a higher degree of control in complex syntheses.
Physicochemical Properties
While specific experimental data for 2,2-dimethylbut-3-ynamide is not extensively documented in public databases, its properties can be inferred from related structures like 2,2-dimethylbut-3-ynoic acid and other ynamides.
| Property | Value (Estimated) | Source |
| Molecular Formula | C6H9NO | - |
| Molecular Weight | 111.14 g/mol | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents | General ynamide properties |
Note: This data is estimated based on the general properties of ynamides and related small molecules. Experimental verification is recommended.
Synthesis of 2,2-Dimethylbut-3-ynamide
The synthesis of ynamides, including 2,2-dimethylbut-3-ynamide, has been significantly advanced through the development of copper-promoted coupling reactions.[8] A general and efficient method involves the coupling of a nitrogen nucleophile (an amide or a sulfonamide) with a suitable alkynylating agent. For 2,2-dimethylbut-3-ynamide, a common precursor is 3,3-dimethyl-1-butyne.
Experimental Protocol: Copper-Catalyzed N-Alkynylation
This protocol is a generalized procedure based on established methods for ynamide synthesis.[8]
Materials:
-
3,3-dimethyl-1-butyne
-
Amide source (e.g., a primary or secondary amide)
-
Copper(I) iodide (CuI)
-
Base (e.g., K3PO4 or Cs2CO3)
-
Ligand (e.g., 1,10-phenanthroline)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the amide (1.0 equiv), copper(I) iodide (0.1-1.0 equiv), base (2.0 equiv), and ligand (0.2 equiv).
-
Add anhydrous solvent to the flask and stir the mixture at room temperature for 10-15 minutes.
-
Add 3,3-dimethyl-1-butyne (1.2-1.5 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2-dimethylbut-3-ynamide.
Reactivity and Applications in Organic Synthesis
The unique electronic and steric properties of 2,2-dimethylbut-3-ynamide make it a versatile building block for a wide range of organic transformations. Its applications primarily revolve around the construction of carbocyclic and heterocyclic frameworks.
Cycloaddition Reactions: A Gateway to Cyclic Scaffolds
Cycloaddition reactions are a cornerstone of ynamide chemistry, providing direct access to a variety of cyclic structures.[1][9]
2.1.1. [2+2] Cycloadditions
Ynamides readily participate in [2+2] cycloaddition reactions with various partners, including ketenes and alkenes, to form four-membered rings.[9][10][11] The reaction with ketenes, for instance, yields valuable 3-aminocyclobutenone derivatives.[8][9][10] The gem-dimethyl group in 2,2-dimethylbut-3-ynamide can influence the regioselectivity of these cycloadditions.
A notable application is the reaction with cyclobutenones, which proceeds through a cascade of pericyclic reactions to furnish highly substituted aniline derivatives.[8] This tandem benzannulation strategy is a powerful tool for the synthesis of complex benzofused nitrogen heterocycles.[5][8]
Experimental Protocol: Gold-Catalyzed [3+2] Cycloaddition with Isoxazoles
This protocol is adapted from established procedures for the synthesis of 2-aminopyrroles. [5] Materials:
-
2,2-Dimethylbut-3-ynamide derivative (1.0 equiv)
-
Isoxazole derivative (1.5 equiv)
-
Gold(I) catalyst precursor (e.g., (IPr)AuCl, 5 mol%)
-
Silver salt co-catalyst (e.g., AgSbF6, 5 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the gold(I) catalyst precursor and the silver salt co-catalyst.
-
Add anhydrous DCE and stir the mixture at room temperature for 10-15 minutes to generate the active cationic gold catalyst.
-
Add the 2,2-dimethylbut-3-ynamide derivative and the isoxazole derivative to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyrrole.
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. [12][13]Ynamides can participate in various cross-coupling reactions, further expanding their synthetic utility. While traditional cross-coupling reactions often involve organometallic reagents, recent advancements have enabled the use of a wider range of coupling partners. [12] The terminal alkyne functionality that can be present in ynamides allows for Sonogashira-type couplings, while the nitrogen-substituted carbon can also engage in novel coupling processes. [14]For instance, copper-catalyzed three-component coupling reactions of terminal ynamides, amines, and carbonyl compounds provide a direct route to γ-amino-ynamides. [15]
Synthesis of Heterocycles
The construction of nitrogen-containing heterocycles is a major focus of modern organic synthesis due to their prevalence in biologically active molecules. [6][7]2,2-Dimethylbut-3-ynamide serves as an excellent precursor for a variety of heterocyclic systems beyond those accessible through simple cycloadditions.
2.3.1. Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, particularly medium-sized rings. [16][17]Ene-ynamides, which can be readily prepared from 2,2-dimethylbut-3-ynamide, are excellent substrates for RCM. The use of second-generation Grubbs catalysts allows for the efficient synthesis of various nitrogen-containing heterocycles, such as quinolines and isoquinolines, bearing a dienamide moiety. [16] The tandem benzannulation/RCM strategy developed by Danheiser provides an elegant route to complex benzofused nitrogen heterocycles. [5][8]
Experimental Protocol: Ring-Closing Metathesis
This is a general procedure for the RCM of an ene-ynamide intermediate. [5] Materials:
-
Ene-ynamide substrate (1.0 equiv)
-
Grubbs' second-generation catalyst (5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the ene-ynamide substrate in the anhydrous solvent.
-
Add the Grubbs' second-generation catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclic product.
Radical Cyclizations
Radical reactions offer a complementary approach for the synthesis of nitrogen heterocycles from ynamides, often proceeding under mild conditions with excellent functional group tolerance. [5]A common strategy involves the intramolecular cyclization of a radical onto the ynamide triple bond. For example, N-alkenyl or N-aryl ynamides bearing a radical precursor can undergo tin-mediated or transition-metal-catalyzed radical cyclization to afford various heterocyclic structures.
Future Perspectives
The chemistry of 2,2-dimethylbut-3-ynamide and ynamides in general continues to be a vibrant and rapidly evolving field of research. Future developments are likely to focus on several key areas:
-
Asymmetric Catalysis: The development of new chiral catalysts for enantioselective transformations of ynamides will be crucial for the synthesis of chiral drugs and natural products. [18]* Novel Reaction Discovery: The exploration of new reaction pathways, including photoredox catalysis and electrochemistry, will undoubtedly uncover novel and efficient ways to utilize the unique reactivity of ynamides.
-
Applications in Materials Science: The incorporation of the ynamide functionality into polymers and other materials could lead to the development of novel materials with interesting electronic and optical properties.
-
Sustainable Synthesis: The development of more environmentally friendly and atom-economical methods for the synthesis and transformation of ynamides will be a continuing goal.
Conclusion
2,2-Dimethylbut-3-ynamide has firmly established itself as a versatile and powerful building block in modern organic synthesis. Its unique combination of electronic properties and steric attributes provides chemists with a powerful tool for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. The diverse array of transformations it undergoes, including cycloadditions, cross-coupling reactions, and cyclizations, highlights its immense synthetic potential. As our understanding of ynamide reactivity deepens and new catalytic systems are developed, the applications of 2,2-dimethylbut-3-ynamide in academic research, drug discovery, and materials science are poised for significant expansion.
References
-
Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482. (n.d.). PMC. [Link]
-
2,2-Dimethylbut-3-ynoic acid | C6H8O2. (n.d.). PubChem. [Link]
-
Hellel, D., Chafaa, F., Bouabbaci, H., & Khorief Nacereddine, A. (2025). A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine-oxide. Progress in Reaction Kinetics and Mechanism, 50. [Link]
-
Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis. (n.d.). University of Birmingham. [Link]
-
Gold catalyzed synthesis of biologically active heterocycles from ynamides. (2022). Journal of Synthetic Chemistry. [Link]
-
Synthesis of Nitrogen-containing Heterocycles Using Ynamides and their Application to Natural Products. (n.d.). ResearchGate. [Link]
-
2-ethyl-N,N-dimethylbut-3-ynamide | C8H13NO. (n.d.). PubChem. [Link]
-
Ring forming transformations of ynamides via cycloaddition. (2023). SciSpace. [Link]
-
Ring forming transformations of ynamides via cycloaddition. (n.d.). RSC Publishing. [Link]
-
Wang, Y., et al. (2022). [2 + 2] Cycloaddition of Ynamides to Construct 3-Aminocyclobutenones. Organic Letters, 24(28), 5056–5061. [Link]
-
Palladium‐Catalyzed [2 + 2] Cycloaddition of Terminal Ynamides: Access to 3‐Aminocyclobutenones. (n.d.). ResearchGate. [Link]
-
Advances in Cross-Coupling Reactions. (2020). PMC. [Link]
-
Divergent ynamide reactivity in the presence of azides – an experimental and computational study. (2016). u:scholar. [Link]
-
Chemical Properties of Butane, 2,2-dimethyl- (CAS 75-83-2). (n.d.). Cheméo. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. [Link]
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. (2024). ACS Publications. [Link]
-
2,2-Dimethylbut-3-en-1-amine | C6H13N. (n.d.). PubChem. [Link]
-
Synthesis of Various Heterocycles Having a Dienamide Moiety by Ring-Closing Metathesis of Ene-ynamides. (n.d.). Sci-Hub. [Link]
-
From A3/KA2 to AYA/KYA multicomponent coupling reactions with terminal ynamides as alkyne surrogates – a direct, green route to γ-amino-ynamides. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry. (2023). MDPI. [Link]
-
Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. (n.d.). PMC. [Link]
-
Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Preparation of 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure. [Link]
-
The anionic chemistry of ynamides: A review. (2017). Comptes Rendus de l'Académie des Sciences. [Link]
-
Ynamides in Ring Forming Transformations. (n.d.). PMC. [Link]
-
Novel ynamide structural analogues and their synthetic transformations. (n.d.). Semantic Scholar. [Link]
-
Synthesis of Natural Products and Related Compounds using Enyne Metathesis. (n.d.). University of Windsor. [Link]
-
Novel ynamide structural analogues and their synthetic transformations. (n.d.). PMC. [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (n.d.). Der Pharma Chemica. [Link]
Sources
- 1. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ynamides in Ring Forming Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. [2 + 2] Cycloaddition of Ynamides to Construct 3-Aminocyclobutenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. db-thueringen.de [db-thueringen.de]
- 15. From A3/KA2 to AYA/KYA multicomponent coupling reactions with terminal ynamides as alkyne surrogates – a direct, green route to γ-amino-ynamides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Sci-Hub. Synthesis of Various Heterocycles Having a Dienamide Moiety by Ring-Closing Metathesis of Ene-ynamides / Synthesis, 2018 [sci-hub.jp]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
In silico prediction of 2,2-Dimethylbut-3-ynamide targets
An In-Depth Technical Guide: In Silico Target Prediction and Validation for 2,2-Dimethylbut-3-ynamide
Abstract
The identification of molecular targets is a foundational step in modern drug discovery and chemical biology, providing the mechanistic basis for a compound's therapeutic effects and potential liabilities.[1] For novel chemical entities such as 2,2-Dimethylbut-3-ynamide, where biological activity has not been characterized, in silico prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses.[2] This guide provides a comprehensive, technically-grounded workflow for the computational prediction of protein targets for 2,2-Dimethylbut-3-ynamide. We will detail a multi-pronged strategy employing reverse docking, chemogenomic analysis, and pharmacophore modeling, integrated with essential ADMET profiling.[3][4][5] Crucially, this guide extends beyond mere prediction, outlining a rigorous framework for the experimental validation of computationally-derived hypotheses, ensuring scientific integrity and a clear path from initial prediction to confirmed biological activity.[6][7]
Introduction: The Rationale for In Silico Target Discovery
Phenotypic screening has seen a resurgence, allowing for the discovery of bioactive compounds without prior knowledge of their mechanism of action.[8] However, elucidating the molecular target(s) of these hits remains a significant bottleneck. Computational, or in silico, target identification provides a powerful set of tools to bridge this gap.[1] These methods leverage vast biological and chemical databases to predict interactions between a small molecule and the proteome, thereby prioritizing targets for experimental validation.[2][9]
For a novel compound like 2,2-Dimethylbut-3-ynamide, a member of the ynamide class of compounds known for their versatile reactivity, an in silico approach is particularly advantageous.[10][11] It allows for a broad, unbiased survey of potential targets, saving significant time and resources compared to traditional experimental screening.[12] This guide is structured to walk researchers through a logical, robust, and self-validating workflow, from initial compound characterization to the final stages of experimental confirmation.
Compound Characterization and Preparation
Before any computational analysis, the subject molecule must be accurately represented and its properties understood.
2.1. Molecular Structure and Properties
The structure of 2,2-Dimethylbut-3-ynamide is defined by its IUPAC name. For computational workflows, a machine-readable format such as SMILES (Simplified Molecular-Input Line-Entry System) is required.
-
IUPAC Name: 2,2-Dimethylbut-3-ynamide
-
SMILES String: C#CC(C)(C)C(=O)N
Using this structure, we can calculate key physicochemical properties that influence a molecule's pharmacokinetic profile. Tools like RDKit or online servers such as ADMET-AI can be used for this purpose.[13]
Table 1: Predicted Physicochemical Properties of 2,2-Dimethylbut-3-ynamide
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 111.14 g/mol | Influences diffusion and absorption. |
| LogP (Octanol/Water) | 0.85 | Measures lipophilicity, affecting membrane permeability.[14] |
| Hydrogen Bond Donors | 1 (from Amide -NH2) | Affects solubility and receptor binding.[14] |
| Hydrogen Bond Acceptors | 1 (from Carbonyl O) | Affects solubility and receptor binding.[14] |
| Polar Surface Area | 43.09 Ų | Influences cell permeability. |
2.2. Ligand Preparation for Docking
For structure-based methods like docking, the 2D representation must be converted to a 3D conformer and prepared for the simulation.
Protocol 2.2.1: Ligand Preparation
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the SMILES string into a 3D structure (.mol2 or .sdf format).
-
Energy Minimization: Apply a force field (e.g., MMFF94) to find a low-energy conformation of the ligand. This is a critical step for ensuring the ligand's geometry is physically realistic.
-
Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges) to each atom, which are essential for calculating electrostatic interactions during docking.
-
Define Rotatable Bonds: Identify all rotatable bonds within the ligand. The docking software will explore different torsions of these bonds to find the optimal binding pose.
-
Convert to PDBQT Format: For use with AutoDock Vina, the prepared ligand structure is saved in the PDBQT file format, which includes charge, atom type, and rotatable bond information.[15]
In Silico Target Prediction: A Multi-Pronged Approach
No single computational method is foolproof. A robust prediction strategy relies on the convergence of evidence from multiple, orthogonal approaches. This section details three complementary workflows.
Caption: A multi-pronged workflow for in silico target identification.
3.1. Reverse Docking
Reverse (or inverse) docking flips the conventional virtual screening paradigm: instead of screening many compounds against one target, one compound is screened against a library of many potential protein targets.[5] This approach is invaluable when no prior target information exists.[15]
Causality: The core principle is that a ligand is more likely to bind to a protein if it can adopt a low-energy conformation (a "pose") within the protein's binding site that results in a favorable binding free energy score. This score is calculated based on factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.
Protocol 3.1.1: Reverse Docking Workflow
-
Select a Protein Target Library: Choose a library of 3D protein structures. This can be a curated set (e.g., all human kinases from the PDB) or a comprehensive, whole-proteome set.
-
Prepare Protein Structures: For each protein, remove water molecules and co-crystallized ligands, add polar hydrogens, and assign partial charges. Convert each to the PDBQT format.
-
Define the Search Space: For each target, define a docking box. For "blind docking," the box should encompass the entire protein surface to allow for unbiased identification of all potential binding sites.[15]
-
Execute Docking Simulation: Use a program like AutoDock Vina to dock the prepared 2,2-Dimethylbut-3-ynamide ligand into each prepared protein target.[16]
-
Analyze and Rank Results: The primary output is a binding affinity score (in kcal/mol) for the best pose in each protein. Rank the proteins from the most favorable (most negative) to the least favorable score.
Table 2: Hypothetical Top 5 Hits from a Reverse Docking Screen
| Rank | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Potential Implication |
|---|---|---|---|
| 1 | Cyclin-Dependent Kinase 2 (1HCK) | -8.9 | Cell Cycle Regulation, Oncology |
| 2 | Carbonic Anhydrase II (1CA2) | -8.5 | pH Regulation, Diuretics |
| 3 | HSP90 (1BYQ) | -8.2 | Protein Folding, Oncology |
| 4 | FAAH (3PPM) | -8.1 | Endocannabinoid Signaling, Pain |
| 5 | Acetylcholinesterase (4EY7) | -7.9 | Neurotransmission, Alzheimer's |
3.2. Chemogenomics and Ligand Similarity
This approach is based on the "similar property principle": structurally similar molecules are likely to have similar biological activities.[9] By comparing 2,2-Dimethylbut-3-ynamide to compounds in large chemogenomics databases with known bioactivities, we can infer potential targets.
Causality: If our query molecule shares a high degree of structural similarity (e.g., has a similar 2D fingerprint) with a known inhibitor of a specific protein, there is a reasonable probability that our molecule may also interact with that protein.
Protocol 3.2.1: Ligand Similarity Search
-
Generate Molecular Fingerprint: Convert the SMILES string of 2,2-Dimethylbut-3-ynamide into a molecular fingerprint (e.g., ECFP4), which is a binary vector representing its structural features.
-
Select Databases: Choose relevant databases such as ChEMBL, PubChem, or BindingDB, which contain millions of compounds with annotated bioactivity data.[17][18]
-
Perform Similarity Search: Use the fingerprint to search the selected databases for compounds with the highest structural similarity. The Tanimoto coefficient is a common metric for this comparison.
-
Aggregate Target Information: For the top N most similar compounds, extract their known protein targets and bioactivity data (e.g., IC50, Ki).
-
Analyze Target Enrichment: Identify proteins that appear frequently as targets for the structurally similar compounds. This enrichment suggests these proteins are more likely to be targets for our query molecule.
3.3. Pharmacophore Modeling
A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.[4][19] This method can be used to screen for molecules that fit a specific interaction model or to screen databases of target-based pharmacophores.
Causality: This method abstracts the molecule into a set of key interaction features. It then searches for proteins whose binding sites contain complementary features in the correct geometric arrangement, suggesting a potential for a productive binding event.[20]
Protocol 3.3.1: Pharmacophore-Based Target Prediction
-
Generate a Ligand-Based Pharmacophore: From the 3D structure of 2,2-Dimethylbut-3-ynamide, define its key features: a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a hydrophobic/alkyne feature.
-
Select a Pharmacophore Database: Use a database like PharmMapper or a similar server that contains a large collection of pharmacophore models derived from known protein binding sites.
-
Screen the Database: Screen the query pharmacophore against the database. The server will identify and rank protein binding sites that geometrically match the query features.
-
Review and Filter Hits: Analyze the top-ranked protein hits, paying close attention to the quality of the pharmacophore alignment and the biological relevance of the target.
ADMET Profiling: Predicting Drug-Likeness
Parallel to target identification, it is crucial to assess the potential pharmacokinetic and toxicological properties of the compound.[21] Early identification of poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can prevent wasted resources on a compound that is unlikely to be a successful drug.[12]
Causality: A potent compound is useless if it cannot reach its target in the body at a therapeutic concentration or if it is overtly toxic.[3] ADMET prediction models are built from large datasets of experimental results and use machine learning to predict these properties based on molecular structure.[13]
Table 3: Hypothetical ADMET Profile for 2,2-Dimethylbut-3-ynamide
| ADMET Property | Prediction | Interpretation |
|---|---|---|
| Absorption | ||
| Caco-2 Permeability | High | Likely to be well-absorbed from the gut. |
| Distribution | ||
| BBB Penetration | Yes | Compound may cross the blood-brain barrier. |
| Plasma Protein Binding | Low | High fraction of unbound, active drug expected. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| Excretion | ||
| Renal Organic Cation Transporter Substrate | No | Primary excretion route may be metabolic. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Low risk of cardiac toxicity. |
| Ames Mutagenicity | Low Risk | Unlikely to be mutagenic. |
Experimental Validation: From Hypothesis to Evidence
In silico predictions are hypotheses that must be validated experimentally.[6][22] A tiered approach, starting with direct binding assays and progressing to more complex cell-based functional assays, provides the most rigorous validation.[23][24]
Caption: A tiered workflow for the experimental validation of predicted targets.
5.1. Tier 1: In Vitro Binding Assays
The first step is to confirm a direct, physical interaction between 2,2-Dimethylbut-3-ynamide and the purified recombinant target proteins identified in the in silico screen.[25]
Protocol 5.1.1: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Analyte Injection: Flow solutions of 2,2-Dimethylbut-3-ynamide at various concentrations across the chip surface.
-
Detection: A laser detects changes in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein. This is measured in real-time.[26]
-
Data Analysis: From the binding and dissociation curves, calculate kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D). A lower K_D value indicates a higher binding affinity.[25]
5.2. Tier 2 & 3: Cell-Based Assays
Confirming direct binding is necessary but not sufficient. It is essential to demonstrate that the compound engages its target in a complex cellular environment and that this engagement leads to a measurable functional outcome.[27][28]
Protocol 5.2.1: Cellular Functional Assay (Example: Kinase Inhibition)
-
Cell Line Selection: Choose a cell line that expresses the target kinase (e.g., CDK2) and has a known downstream signaling pathway.
-
Compound Treatment: Treat the cells with increasing concentrations of 2,2-Dimethylbut-3-ynamide.
-
Western Blot Analysis: Lyse the cells and perform a Western blot to measure the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation of the substrate with increasing compound concentration indicates functional inhibition of the kinase.
-
Cytotoxicity Assay: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to measure the compound's effect on cell proliferation.[29]
Table 4: Hypothetical Experimental Validation Summary
| Target | In Vitro Binding (SPR K_D) | Cellular Functional Assay (IC50) | Phenotypic Outcome (GI50) | Validation Status |
|---|---|---|---|---|
| CDK2 | 500 nM | 1.2 µM (pRb Phosphorylation) | 1.5 µM (SUM149 Cells) | Validated |
| Carbonic Anhydrase II | 1.1 µM | > 50 µM | > 50 µM | Binding Confirmed, Not Functional |
| HSP90 | No Binding | N/A | > 50 µM | Not Validated |
| FAAH | 2.5 µM | 5.0 µM (Substrate Turnover) | > 50 µM | Validated, Low Potency |
Conclusion
The journey from a novel chemical structure to a validated biological target is complex and requires a synergistic interplay between computational prediction and experimental validation. This guide has outlined a robust, multi-faceted strategy for identifying and confirming the molecular targets of 2,2-Dimethylbut-3-ynamide. By integrating reverse docking, chemogenomics, and pharmacophore modeling, researchers can cast a wide net to generate high-quality hypotheses. The subsequent tiered experimental workflow ensures that these predictions are rigorously tested, providing a high degree of confidence in the final validated targets. This integrated computational-experimental framework serves as a blueprint for accelerating the exploration of novel chemical space and is fundamental to modern, efficient drug discovery.[30]
References
-
Experimental validation of in silico target predictions on synergistic protein targets - PMC. (2013, March 22). National Center for Biotechnology Information.[Link]
-
Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing). (n.d.). Royal Society of Chemistry.[Link]
-
ADMET Prediction Software - Sygnature Discovery. (n.d.). Sygnature Discovery.[Link]
-
ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10). Deep Origin.[Link]
-
Experimental validation of in silico target predictions on synergistic protein targets - RSC Publishing. (2012, November 23). Royal Society of Chemistry.[Link]
-
ADMET-AI. (n.d.). ADMET-AI.[Link]
-
Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro - JoVE. (2025, September 26). Journal of Visualized Experiments.[Link]
-
What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21). Patsnap.[Link]
-
Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - MDPI. (2018, August 6). MDPI.[Link]
-
The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions - Taylor & Francis. (2018, January 30). Taylor & Francis Online.[Link]
-
Pharmacophore modeling: advances and pitfalls - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
ADMET Prediction - Protheragen. (n.d.). Protheragen.[Link]
-
Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Technology Networks.[Link]
-
Computational tools for ADMET. (n.d.). Computational tools for ADMET.[Link]
-
In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern - PubMed. (2021, April 2). National Center for Biotechnology Information.[Link]
-
In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development | bioRxiv. (2024, September 7). bioRxiv.[Link]
-
Cell-Based Assays Guide | Antibodies.com. (2025, January 31). Antibodies.com.[Link]
-
Applications and Limitations of Pharmacophore Modeling - Drug Discovery Pro. (n.d.). Drug Discovery Pro.[Link]
-
Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio. (2024, May 2). NJ Bio.[Link]
-
Open access drug discovery database launches with half a million compounds | EMBL. (2010, January 18). European Molecular Biology Laboratory.[Link]
-
Chemogenomics database for Autophagy Research. (n.d.). TCMSP-IP.[Link]
-
About Ligand Binding Assays - Gifford Bioscience. (n.d.). Gifford Bioscience.[Link]
-
Databases | Center of Regenerative Medicine | Washington University in St. Louis. (n.d.). Washington University in St. Louis.[Link]
-
A guide to simple, direct, and quantitative in vitro binding assays - PMC. (2017, January 20). National Center for Biotechnology Information.[Link]
-
Target Identification and Validation (Small Molecules) - University College London. (n.d.). University College London.[Link]
-
Experimental validation of in silico target predictions on synergistic protein targets | Publicación. (n.d.). Digital.CSIC.[Link]
-
Binding Assays | BMG LABTECH. (n.d.). BMG LABTECH.[Link]
-
A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics - PMC. (2022, April 13). National Center for Biotechnology Information.[Link]
-
From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells | bioRxiv. (2025, December 13). bioRxiv.[Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic. (2025, November 18). Fluidic Analytics.[Link]
-
Protein Binding Assays | Creative Diagnostics. (n.d.). Creative Diagnostics.[Link]
-
Target Validation | Reaction Biology. (n.d.). Reaction Biology.[Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Vipergen.[Link]
-
MultiDock Screening Tool - Reverse docking demonstration - YouTube. (2022, July 8). YouTube.[Link]
-
2,2-Dimethylbut-3-en-1-amine | C6H13N | CID 642326 - PubChem. (n.d.). National Center for Biotechnology Information.[Link]
-
ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods | Nucleic Acids Research | Oxford Academic. (2023, November 2). Oxford Academic.[Link]
-
Reverse docking: Significance and symbolism. (2024, December 19). Synapse.[Link]
-
ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - Frontiers. (2023, October 9). Frontiers.[Link]
-
Tutorial redocking – ADFR - Center for Computational Structural Biology. (2019, October 31). The Scripps Research Institute.[Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). ChemCopilot.[Link]
-
N,N-dimethylbut-3-enamide | C6H11NO | CID 11007856 - PubChem - NIH. (n.d.). National Center for Biotechnology Information.[Link]
-
Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic - UQTR. (2021, April 17). Université du Québec à Trois-Rivières.[Link]
-
Organic Compounds with Biological Activity - MDPI. (2025, September 29). MDPI.[Link]
-
Ynamides: A Modern Functional Group For The New Millennium - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides: access to 2-amino-bicyclo[2.1.1]hexenes - Semantic Scholar. (2024, September 9). Semantic Scholar.[Link]
Sources
- 1. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 2. tandfonline.com [tandfonline.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Experimental validation of in silico target predictions on synergistic protein targets | Publicación [silice.csic.es]
- 9. Open access drug discovery database launches with half a million compounds | EMBL [embl.org]
- 10. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Computational tools for ADMET [crdd.osdd.net]
- 13. ADMET-AI [admet.ai.greenstonebio.com]
- 14. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 15. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro [jove.com]
- 20. mdpi.com [mdpi.com]
- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 22. Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) DOI:10.1039/C2MD20286G [pubs.rsc.org]
- 23. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 27. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - US [thermofisher.com]
- 28. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 29. njbio.com [njbio.com]
- 30. From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells | bioRxiv [biorxiv.org]
Methodological & Application
Application Note & Protocols: The Strategic Use of 2,2-Dimethylbut-3-ynamide in High-Throughput Screening for Drug Discovery
Abstract
This document provides a detailed guide for the application of 2,2-Dimethylbut-3-ynamide, a small molecule fragment featuring a terminal alkyne and a sterically hindered ynamide, in high-throughput screening (HTS) assays. We present its utility in two powerful drug discovery paradigms: Fragment-Based Drug Discovery (FBDD) via bio-orthogonal click chemistry and the discovery of targeted covalent inhibitors. By leveraging its unique structural and reactive properties, 2,2-Dimethylbut-3-ynamide serves as a versatile chemical probe for identifying and validating novel therapeutic targets. This guide offers detailed, field-proven protocols, workflow diagrams, and data interpretation strategies for researchers, scientists, and drug development professionals.
Introduction: A Novel Fragment for Modern HTS Campaigns
The quest for novel therapeutics is increasingly focused on efficient and innovative screening strategies.[1] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS), utilizing smaller, low-molecular-weight compounds to explore chemical space more effectively.[2][3][4][5] These fragments, while often exhibiting weak binding affinity, provide high-quality starting points for optimization into potent lead compounds.[6]
2,2-Dimethylbut-3-ynamide is a compound of significant interest for FBDD and other advanced screening applications. Its structure is characterized by two key functionalities:
-
A Terminal Alkyne: This group is a cornerstone of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][8][9] This reaction is bio-orthogonal, meaning it proceeds with high efficiency and specificity in complex biological media without interfering with native biochemical processes.[] This makes the terminal alkyne an ideal handle for linking molecules in biological systems.[10]
-
An Ynamide Moiety: Ynamides are highly versatile building blocks in organic synthesis.[11][12][13] The nitrogen atom polarizes the triple bond, making it susceptible to a range of chemical transformations and providing unique opportunities for scaffold diversification.[12][13] The gem-dimethyl substitution provides steric hindrance that can influence reactivity and binding orientation.
This combination makes 2,2-Dimethylbut-3-ynamide a prime candidate for two distinct, high-impact HTS applications: as a buildable fragment in click chemistry-based screening and as a potential reactive fragment for identifying novel covalent inhibitors.
Application I: Fragment-Based Discovery via In Situ Click Chemistry
In this approach, 2,2-Dimethylbut-3-ynamide is used as an alkyne-bearing fragment in a target-guided synthesis screen. If a biological target (e.g., an enzyme or receptor) can bind both an azide-containing fragment and 2,2-Dimethylbut-3-ynamide in adjacent pockets, the protein will effectively "template" the click reaction between them, leading to the formation of a high-affinity triazole-linked inhibitor.[14] This method is exceptionally powerful for discovering highly specific inhibitors.
Experimental Workflow: Target-Templated Click Chemistry Screen
The workflow is designed to identify fragment pairs that cooperatively bind to a target and form a potent inhibitor in situ.
Caption: FBDD workflow using target-templated click chemistry.
Protocol: 384-Well HTS for a Model Protease
This protocol describes a screen to identify inhibitors of a model cysteine protease by templating the reaction between an azide library and 2,2-Dimethylbut-3-ynamide.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 7.4.
- Target Enzyme: 2X final concentration (e.g., 20 nM) of the protease in Assay Buffer.
- Azide Fragment Library: 1 mM stock solutions in 100% DMSO.
- 2,2-Dimethylbut-3-ynamide: 10 mM stock solution in 100% DMSO.
- Click Reagent Mix (5X): 500 µM Copper(II) Sulfate, 2.5 mM BTTAA ligand, 5 mM Sodium Ascorbate in Assay Buffer. Prepare fresh.
- Substrate: Fluorogenic protease substrate (e.g., Ac-FR-AMC) at 2X final concentration in Assay Buffer.
2. HTS Plate Setup (384-well, low-volume):
- Using an acoustic liquid handler, dispense 50 nL of each azide fragment from the library into individual wells.
- Add 50 nL of DMSO to control wells (e.g., columns 23 & 24).
- Dispense 50 nL of 2,2-Dimethylbut-3-ynamide (10 mM stock) to all wells except negative controls.
3. Assay Procedure:
- Add 10 µL of the 2X Target Enzyme solution to all wells. The final enzyme concentration will be 10 nM.
- Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 30 minutes at room temperature to allow for fragment binding.
- Add 5 µL of the 5X Click Reagent Mix to all wells. Final concentrations will be 100 µM CuSO₄, 500 µM BTTAA, 1 mM Ascorbate.
- Incubate for 60 minutes at room temperature to allow for the in situ click reaction.
- Initiate the enzymatic reaction by adding 10 µL of the 2X Substrate solution.
- Immediately transfer the plate to a kinetic plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over 15 minutes.
4. Data Analysis:
- Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
- Normalize the data to controls:
- 100% Activity Control (High Signal): Wells with enzyme, substrate, and DMSO only.
- 0% Activity Control (Low Signal): Wells with a known potent inhibitor.
- Calculate the percent inhibition for each well containing a fragment pair.
- Hits are identified as wells exceeding a certain inhibition threshold (e.g., >50% or >3 standard deviations from the mean).
5. Hit Validation:
- Confirm hits by re-testing.
- Synthesize the triazole product formed from the hit azide and 2,2-Dimethylbut-3-ynamide and determine its IC₅₀ in a standard enzyme inhibition assay.
Application II: Screening for Targeted Covalent Inhibitors
Covalent inhibitors can offer enhanced potency, prolonged duration of action, and improved therapeutic efficacy.[15][16][17] They typically work by forming a stable bond with a nucleophilic residue (e.g., Cysteine, Serine, Lysine) in the target protein's active site.[15] While ynamides themselves can be reactive, the terminal alkyne in 2,2-Dimethylbut-3-ynamide can also function as a "warhead," particularly for targeting cysteine residues.[18]
Mechanism: Covalent Modification of a Cysteine Residue
The proposed mechanism involves the nucleophilic attack of a deprotonated cysteine thiol onto one of the carbons of the alkyne, forming a stable vinyl thioether adduct. This irreversibly modifies the protein and inhibits its function.
Caption: Covalent modification of a target cysteine by 2,2-Dimethylbut-3-ynamide.
Protocol: HTS for Time-Dependent Inhibition
This protocol is designed to identify covalent inhibitors by measuring enzyme activity after a pre-incubation period with the compound. True covalent inhibitors will show increasing inhibition with longer pre-incubation times.
1. Reagent Preparation:
- Assay Buffer: As described in the previous protocol.
- Target Enzyme: 10X final concentration (e.g., 100 nM) in Assay Buffer.
- 2,2-Dimethylbut-3-ynamide Library: Prepare a dilution series of 2,2-Dimethylbut-3-ynamide in DMSO. For a primary screen, a single high concentration (e.g., 100 µM final) is used.
- Substrate: 10X final concentration of a suitable fluorogenic substrate in Assay Buffer.
2. HTS Procedure (384-well format):
- Dispense 50 nL of 2,2-Dimethylbut-3-ynamide or control compounds in DMSO into assay plates.
- Add 20 µL of Assay Buffer.
- Initiate the pre-incubation by adding 2.5 µL of 10X Target Enzyme solution.
- Incubate the plates for a set time (e.g., 60 minutes ) at room temperature. For kinetic analysis, multiple plates can be run with varying pre-incubation times (e.g., 0, 15, 30, 60, 120 min).
- Start the enzymatic reaction by adding 2.5 µL of 10X Substrate solution. The 10-fold dilution of the enzyme-inhibitor mix effectively stops further covalent modification during the read phase.
- Read the plate immediately on a plate reader, measuring endpoint or kinetic fluorescence.
3. Data Analysis and Interpretation:
- Calculate percent inhibition for each compound relative to DMSO controls.
- For time-dependency assays, plot percent inhibition versus pre-incubation time. A compound exhibiting a time-dependent increase in inhibition is a potential covalent inhibitor.
- Confirmed covalent hits should be further characterized by determining the rate of inactivation (k_inact) and the inhibitor affinity (K_i).
Quantitative Data Summary
The following table outlines typical parameters for the HTS protocols described.
| Parameter | FBDD Click Screen | Covalent Inhibitor Screen |
| Plate Format | 384-well or 1536-well | 384-well |
| Final Volume | 25 µL | 25 µL |
| Compound Conc. | Azide: ~20 µM, Alkyne: ~20 µM | 1-100 µM |
| Target Conc. | 10 nM | 10 nM |
| Incubation Time | 60-120 minutes | 0-120 minutes (pre-incubation) |
| Detection Method | Fluorescence (Kinetic) | Fluorescence (Endpoint/Kinetic) |
| Key Metric | % Inhibition | Time-dependent % Inhibition |
| Validation Goal | Z' factor > 0.5 | Identification of k_inact / K_i |
Scientific Integrity & Best Practices
Causality and Experimental Choices:
-
Ligand Choice: The use of a water-soluble copper ligand like BTTAA is crucial in the click chemistry screen to prevent protein precipitation and maintain catalytic activity in aqueous buffer.
-
DTT Concentration: In the covalent screen, the concentration of reducing agents like DTT must be carefully controlled, as high concentrations can react with weakly electrophilic compounds, leading to false negatives.
Self-Validating Systems:
-
Counter-Screens: It is essential to perform counter-screens to eliminate promiscuous inhibitors. For the covalent screen, a pre-incubation with a high concentration of a nucleophile like glutathione can be used to quench reactive compounds before adding the target enzyme.
-
Orthogonal Validation: Hits from either screen should be validated using an orthogonal method. For example, covalent modification can be directly confirmed by mass spectrometry (LC-MS) to observe the expected mass shift of the target protein.
Conclusion
2,2-Dimethylbut-3-ynamide represents a highly promising and versatile chemical tool for modern high-throughput screening campaigns. Its terminal alkyne functionality provides a robust handle for FBDD using click chemistry, a powerful strategy for discovering novel, high-affinity binders.[][9] Furthermore, the potential for this alkyne to act as a covalent warhead opens avenues for the discovery of targeted covalent inhibitors, a therapeutic class of growing importance.[15][16] The protocols and workflows detailed in this guide provide a solid foundation for researchers to unlock the potential of this fragment in accelerating drug discovery programs.
References
- Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs.
- Click Chemistry for Efficient Drug Development. BOC Sciences.
- Fragment-Based Drug Discovery. Selvita.
- Fragment-based lead discovery. Wikipedia.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry - ACS Publications.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
- Recent Advances in Covalent Drug Discovery. MDPI.
- High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry - ACS Publications.
- High-throughput Enzyme Screening. Creative Enzymes.
- What is Click Chemistry? An Introduction. Sigma-Aldrich.
- An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
- Click chemistry. Wikipedia.
- Click chemistry as a high-throughput amenable platform in catalomics. ScienceDirect.
- Advances in covalent drug discovery. PMC - NIH.
- Covalent Inhibitor Library. TargetMol.
- Biosynthesis of alkyne-containing natural products. RSC Publishing.
- On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Universiteit Leiden.
- Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC.
- Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses Procedure.
- High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PMC.
- Ynamides: A Modern Functional Group For The New Millennium. PMC.
Sources
- 1. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. massbio.org [massbio.org]
- 6. drughunter.com [drughunter.com]
- 8. クリックケミストリー [sigmaaldrich.com]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 11. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.tees.ac.uk [research.tees.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 18. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - Leiden University [universiteitleiden.nl]
Troubleshooting & Optimization
Troubleshooting background signal in 2,2-Dimethylbut-3-ynamide labeling experiments
Technical Support Center: 2,2-Dimethylbut-3-ynamide Labeling & Click Chemistry
Executive Summary & Molecule Profile
Welcome to the technical guide for optimizing labeling experiments using 2,2-Dimethylbut-3-ynamide probes. As a Senior Application Scientist, I often see researchers struggle with this specific scaffold.
The Molecule: Unlike standard propargyl amides (HC≡C-CH2-NH-CO-R), the 2,2-dimethylbut-3-ynamide motif contains a gem-dimethyl group adjacent to the alkyne and the carbonyl.
-
Purpose: This modification is typically used to prevent metabolic degradation (e.g., by alkyne-isomerases) and block unwanted Michael addition at the alpha-position.
-
The Challenge: The gem-dimethyl group introduces significant steric hindrance around the alkyne. This slows down the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often tempting researchers to increase copper concentration or reaction time—both of which are the primary drivers of non-specific background signal.
This guide moves beyond basic "wash more" advice to address the chemical kinetics and thermodynamics causing your background noise.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the source of your background.
Figure 1: Diagnostic decision tree for isolating the source of background signal in sterically hindered alkyne labeling.
Technical FAQs & Troubleshooting Modules
Issue 1: "I see signal in my 'No Probe' control (lysate + click reagents only)."
The Science: This is the most common artifact in CuAAC. It is not non-specific binding of your probe. It is likely Copper-Induced Thiotriazole Formation . In the presence of oxidized copper (Cu II), terminal alkynes (or azides) can react with endogenous cysteine thiols in proteins. Furthermore, the reporter azide (e.g., TAMRA-Azide) can non-specifically stick to hydrophobic pockets opened by copper-induced oxidation.
Solution:
-
Switch Ligands (Critical for 2,2-dimethyl analogs):
-
Standard TBTA ligands are often insufficient for sterically hindered alkynes like 2,2-dimethylbut-3-ynamide.
-
Recommendation: Switch to BTTAA or THPTA . These water-soluble ligands maintain Cu(I) in a highly active state, allowing you to lower the total Copper concentration while maintaining reaction velocity.
-
-
Carbonyl Scavengers:
-
Oxidized ascorbate (dehydroascorbate) can crosslink proteins.
-
Protocol Adjustment: Add Aminoguanidine (1 mM) to the click cocktail to scavenge dehydroascorbate byproducts.
-
Issue 2: "My specific signal is weak, so I increased exposure, but now the background is overwhelming."
The Science: The gem-dimethyl group creates a "neopentyl-like" steric environment. The activation energy for the copper acetylide formation is higher than for a standard propargyl group.
-
Common Mistake: Users increase reaction time (e.g., 2 hours) or Temperature (37°C).
-
Consequence: This exponentially increases non-specific protein precipitation and background dye sticking without significantly improving the specific yield.
Solution: The "Picolyl" Advantage For hindered alkynes, standard Click chemistry is often too slow.
-
Use Picolyl-Azides: Switch your reporter tag from a standard Azide to a Picolyl-Azide .
-
Mechanism: The picolyl moiety contains an internal copper-chelating nitrogen that directs the copper catalyst exactly to the reaction center, boosting the reaction rate of hindered alkynes by 10-50 fold. This allows you to run the reaction for just 30 minutes, drastically cutting background.
Issue 3: "I see a 'speckled' background or high fluorescence in the well bottom."
The Science: This indicates Probe or Reporter Aggregation . 2,2-dimethylbut-3-ynamide probes are often more hydrophobic than their un-methylated counterparts. If your reporter dye (e.g., Rhodamine) is also hydrophobic, they form micelles that precipitate on the proteome.
Solution:
-
Solvent Tuning: Ensure your click reaction contains at least 1-3% SDS (if doing in-gel fluorescence) or use 8M Urea during the wash steps (for biotin enrichment).
-
Dye Selection: Switch to sulfonated dyes (e.g., Sulfo-Cy5-Azide ). The negative charges prevent dye aggregation.
Comparative Data: Ligand Performance
The choice of ligand is the single most important factor for 2,2-dimethylbut-3-ynamide probes.
| Parameter | TBTA (Standard) | THPTA (Water Soluble) | BTTAA (Optimized) |
| Reactivity with Hindered Alkynes | Low | Medium | High |
| Required Cu Concentration | High (1 mM) | Medium (100-500 µM) | Low (50-100 µM) |
| Background (Protein Precip.) | High | Low | Very Low |
| Cell Viability (Live Click) | Toxic | Moderate | Excellent |
Optimized Protocol for Hindered Alkyne Labeling
Objective: Maximize signal-to-noise ratio for 2,2-dimethylbut-3-ynamide probes using BTTAA chemistry.
Reagents:
-
Buffer: PBS + 0.4% SDS (SDS is crucial to solubilize the hindered probe).
-
CuSO4: 50 mM stock (in water).
-
BTTAA Ligand: 250 mM stock (in water/DMSO).
-
Sodium Ascorbate: 100 mM stock (Freshly prepared!).
-
Reporter: Picolyl-Azide-Fluorophore (or Biotin).
Step-by-Step Workflow:
-
Lysis & Probe Incubation:
-
Click Reaction Cocktail (Prepare in this order):
-
Premix CuSO4 and BTTAA in a 1:2 molar ratio (e.g., 1 µL Cu + 2 µL BTTAA) and let sit for 2 minutes. This forms the active catalyst complex.
-
Why? Adding Cu directly to the lysate without ligand causes immediate protein oxidation.
-
-
Reaction Initiation:
-
Add Reporter Azide to lysate (Final: 10-20 µM).
-
Add Cu-BTTAA complex (Final Cu: 100 µM).
-
Add Sodium Ascorbate (Final: 2.5 mM).
-
Optional: Add Aminoguanidine (Final: 1 mM).
-
-
Incubation:
-
Incubate for 45-60 minutes at Room Temperature with rotation.
-
Note: Do not heat to 37°C; this increases background more than signal.
-
-
Termination & Wash:
-
Precipitation: Add 4 volumes of cold Acetone or Methanol/Chloroform. Incubate at -20°C for 1 hour. Spin down.
-
The Critical Wash: Resuspend the pellet in cold Methanol, sonicate briefly to disperse, and spin down again. Repeat 2x. This removes unreacted probe trapped in the hydrophobic pellet.
-
References
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link]
- Context: Establishes BTTAA as a superior ligand for suppressing background and enhancing kinetics.
-
Uttamapinant, C., et al. (2012). Fast, Copper-Free Click Chemistry with Improved Water-Solubility for Live-Cell Imaging. Angewandte Chemie. [Link]
- Context: Discusses the use of Picolyl-Azides to accelerate reactions with sterically hindered alkynes.
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. [Link][3][][5]
- Context: The foundational text on background sources in ABPP and the necessity of proper washing/controls.
-
Enoch, S. J., et al. (2011). Chemical Reactivity and Steric Hindrance in the Design of Michael Acceptors. Chemical Research in Toxicology. [Link]
- Context: Provides the mechanistic basis for why gem-dimethyl groups (like in 2,2-dimethylbut-3-ynamide) reduce electrophilicity and alter reaction kinetics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 5. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,2-Dimethylbut-3-ynamide Purification
Welcome to the technical support center for handling and purifying reaction mixtures containing 2,2-Dimethylbut-3-ynamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in removing this unreacted starting material from their samples. We will explore the underlying chemical principles behind various purification strategies, providing not just protocols, but the rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2,2-Dimethylbut-3-ynamide that influence its removal?
Understanding the physicochemical properties of 2,2-Dimethylbut-3-ynamide is the first step in designing an effective purification strategy. The molecule contains two key functional groups: a polar primary amide and a terminal alkyne with adjacent sterically hindering gem-dimethyl groups.
These features result in a compound that is moderately polar, has hydrogen bond donating and accepting capabilities, and possesses a weakly acidic proton on the sp-hybridized carbon.[1][2]
| Property | Feature | Implication for Purification |
| Polarity | High due to the primary amide group. | Strong interaction with polar stationary phases (e.g., silica gel). Moderate to good solubility in polar organic solvents. |
| Solubility | Soluble in polar organic solvents like Ethyl Acetate, Dichloromethane, Methanol, and Acetonitrile.[3] Limited solubility in non-polar solvents like Hexanes. May have some water solubility. | Useful for selecting solvents for extraction, chromatography, and recrystallization. The "like dissolves like" principle is key. |
| Acidity | The terminal alkyne proton is weakly acidic (pKa ≈ 25).[1][4] | Not acidic enough to be removed by washing with aqueous bases like NaOH or NaHCO₃. Requires a very strong base (e.g., NaNH₂) for deprotonation.[4][5] |
| Reactivity | The terminal alkyne is a reactive functional group. | Can be exploited for chemical quenching via reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8] |
Q2: I've just finished my reaction. What is the simplest, first-pass method to remove the bulk of unreacted 2,2-Dimethylbut-3-ynamide?
For initial, bulk removal of this polar starting material, Liquid-Liquid Extraction (LLE) is the most direct and efficient method.[9] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10][11]
Causality: The goal of the LLE workup is to partition your desired, likely less-polar product into the organic phase, while washing the highly polar 2,2-Dimethylbut-3-ynamide into the aqueous phase.
Experimental Protocol: Extractive Workup
-
Dilution: Dilute your reaction mixture with a suitable organic solvent in which your product is highly soluble, but which is immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.[9]
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the aqueous layer (bottom layer if using DCM, top layer if using EtOAc).
-
Repeat: Repeat the aqueous wash (Step 3 & 4) two more times. This repeated washing is crucial for effectively removing water-soluble polar impurities.[12]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and break up any emulsions.[12]
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and concentrate the solvent under reduced pressure to obtain your crude product.
Troubleshooting & Advanced Purification
Q3: The extractive workup helped, but my product is still contaminated. What chromatographic technique should I use?
When LLE is insufficient, Flash Column Chromatography is the next logical and powerful step.[13] It separates compounds based on their differential adsorption to a stationary phase.[13] Given the polar nature of 2,2-Dimethylbut-3-ynamide, several chromatographic modes can be effective.
Workflow: Selecting a Chromatography Method
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. syrris.com [syrris.com]
- 11. organomation.com [organomation.com]
- 12. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 13. blog.chromatographydirect.com [blog.chromatographydirect.com]
Side reactions of 2,2-Dimethylbut-3-ynamide in biological systems
Welcome, researchers, to the dedicated support center for 2,2-Dimethylbut-3-ynamide. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and validated protocols to ensure the success and reproducibility of your experiments. As a specialized electrophilic probe, the ynamide functional group offers unique opportunities but also presents challenges that require careful experimental design. This document will equip you to navigate the nuances of working with this compound in complex biological systems.
Section 1: Frequently Asked Questions (FAQs) - Core Principles & Reactivity
This section addresses the fundamental chemical properties of 2,2-Dimethylbut-3-ynamide that govern its behavior in a cellular environment.
Q1: What is the primary mechanism of action for 2,2-Dimethylbut-3-ynamide in biological systems?
A: The reactivity of 2,2-Dimethylbut-3-ynamide is driven by its ynamide functional group. An ynamide is an alkyne substituted with a nitrogen atom, which polarizes the carbon-carbon triple bond. This makes the β-carbon atom electrophilic and susceptible to nucleophilic attack. In a biological context, this compound will primarily act as a covalent modifier of nucleophilic amino acid residues on proteins.[1][2]
Q2: Which amino acid residues are the most likely off-target liabilities for this compound?
A: Based on extensive research into the ynamide warhead, two main classes of amino acid residues are primary targets for covalent modification:
-
Cysteine (Cys): The thiol group (-SH) of cysteine is a potent nucleophile and reacts readily with ynamides via a hydrosulfuration reaction.[3][4] This is often the most significant source of off-target labeling.
-
Aspartate (Asp) & Glutamate (Glu): The carboxyl groups (-COOH) of these acidic residues can also act as nucleophiles, particularly when deprotonated, leading to covalent adduct formation.[1]
Lysine (Lys) and other nucleophiles are generally less reactive towards ynamides compared to Cys, Asp, and Glu.[1]
Q3: How stable is 2,2-Dimethylbut-3-ynamide in aqueous experimental buffers?
A: The stability of ynamides in aqueous solutions is a critical parameter. They can be prone to degradation, primarily through hydrolysis, especially in the presence of strong acids or bases.[5] The stability is highly dependent on the pH, temperature, and composition of your buffer. For instance, some buffers can participate in the degradation pathway.[6][7] It is imperative to assess the stability of your compound under your specific experimental conditions before interpreting biological data. We provide a protocol for this in Section 3 .
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This guide provides a structured, cause-and-effect approach to solving common problems encountered during experiments.
Issue 1: Lower-than-Expected On-Target Activity or Incomplete Labeling
Q: I've treated my cells/protein with 2,2-Dimethylbut-3-ynamide, but I'm seeing minimal effect on my target of interest. What are the likely causes?
A: This is a frequent issue that can stem from several factors. A systematic approach is key to diagnosis.
dot
Caption: Troubleshooting workflow for low on-target activity.
Issue 2: High Background or Significant Off-Target Effects in Proteomic Studies
Q: My chemoproteomic experiment is showing widespread, non-specific protein labeling. How can I improve specificity?
A: High background is indicative of the compound's inherent electrophilicity and its reaction with abundant cellular nucleophiles. The goal is to find a therapeutic window where on-target labeling is favored over off-target reactions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Reaction with Abundant Thiols | Glutathione (GSH) and highly abundant proteins with reactive cysteines (e.g., tubulin, actin) can act as a "sink," consuming your compound. | 1. Titrate Concentration: Perform a dose-response experiment to find the lowest effective concentration. 2. Time-Course Analysis: Shorter incubation times can minimize off-target labeling.[8] 3. Cellular Redox State: Ensure consistent cell culture conditions, as oxidative stress can alter the free thiol pool. |
| Reaction with Carboxylates | The reaction with Asp/Glu residues contributes to the background.[1] | This is an inherent property of the ynamide warhead. The primary solution is to optimize concentration and incubation time to favor the kinetics of your on-target interaction. |
| Compound Aggregation | At high concentrations, hydrophobic compounds can form aggregates, leading to non-specific interactions and precipitation with proteins. | 1. Check Solubility: Visually inspect your stock and final solutions for any precipitation. 2. Include Solubilizing Agents: Consider low percentages of DMSO or other compatible organic solvents in your final assay buffer, but be mindful of their own biological effects.[9] |
Issue 3: Irreproducible Results Between Experimental Replicates
Q: I am getting significant variability in my results from day to day. What should I check?
A: Irreproducibility with reactive compounds often points to subtle inconsistencies in protocol execution.[10]
Critical Variables to Standardize:
-
Compound Preparation: ALWAYS prepare fresh working solutions of 2,2-Dimethylbut-3-ynamide from a frozen stock immediately before each experiment. Do not store diluted aqueous solutions.
-
Buffer pH: The nucleophilicity of amino acid side chains (especially Cys and the carboxylates) is highly pH-dependent. Ensure your buffer pH is consistent and stable throughout the experiment.
-
Cell State: Use cells from the same passage number and ensure they are at a consistent confluency. The metabolic state of the cells can impact results.[11]
-
Incubation Conditions: Strictly control temperature, time, and CO₂ levels (for cell-based assays). Even minor temperature fluctuations can alter reaction rates.[7]
Section 3: Key Experimental Protocols
These validated, step-by-step protocols are designed to help you characterize the behavior of 2,2-Dimethylbut-3-ynamide in your system.
Protocol 1: Assessing Compound Stability in Aqueous Buffer
Objective: To determine the half-life of 2,2-Dimethylbut-3-ynamide in your specific experimental buffer.
Methodology:
-
Preparation: Prepare your complete experimental buffer (e.g., PBS, Tris, RPMI-1640) and bring it to the intended experimental temperature (e.g., 37°C).
-
Spiking: Prepare a concentrated stock of 2,2-Dimethylbut-3-ynamide in DMSO. Spike it into the pre-warmed buffer to a final concentration typical for your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%).
-
Time Points: Immediately take a t=0 sample. Then, incubate the solution at the experimental temperature and collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Immediately quench any potential degradation by adding an equal volume of cold Acetonitrile and store at -20°C.
-
Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: Integrate the area of the MS peak corresponding to the parent mass of 2,2-Dimethylbut-3-ynamide at each time point.
-
Calculation: Plot the peak area against time. Fit the data to a one-phase decay curve to calculate the compound's half-life (t½) in your buffer.
Protocol 2: General Workflow for Identification of Protein Adducts by MS
Objective: To identify proteins that are covalently modified by 2,2-Dimethylbut-3-ynamide and map the specific site of modification.
dot
Caption: Workflow for identifying protein adducts via mass spectrometry.[12]
Section 4: Mechanistic Insights & Visualizations
Understanding the potential reactions is key to interpreting your data.
dot
Caption: Primary side reaction pathways of ynamides with biological nucleophiles.
We trust this guide will serve as a valuable resource in your research endeavors. Our team is committed to supporting your work. Please do not hesitate to reach out with further questions.
References
-
Efficient hydration of 2-amino-2, 3-dimethylbutyronitrile to 2-amino-2, 3-dimethylbutyramide in a biphasic system via an easily prepared whole-cell biocatalyst. ResearchGate. Available at: [Link]
-
The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. PubMed. Available at: [Link]
-
Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. PubMed. Available at: [Link]
-
Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC. Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available at: [Link]
-
Efficient hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide in a biphasic system via an easily prepared whole-cell biocatalyst. Green Chemistry (RSC Publishing). Available at: [Link]
-
Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides: access to 2-amino-bicyclo[2.1.1]hexenes. PMC. Available at: [Link]
-
Off-target toxicity in antibody-drug conjugates. Crown Bioscience Blog. Available at: [Link]
-
Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. ACS Central Science. Available at: [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]
-
Highly Chemo-, Regio- and Stereoselective Cysteine Modification of Peptides and Proteins with Ynamides. ResearchGate. Available at: [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. Available at: [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. MDPI. Available at: [Link]
-
Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester Chemistry Department. Available at: [Link]
-
Detrimental Actions of Chlorinated Nucleosides on the Function and Viability of Insulin-Producing Cells. PMC. Available at: [Link]
-
Dual Effects of N,N-dimethylformamide on Cell Proliferation and Apoptosis in Breast Cancer. Technology in Cancer Research & Treatment. Available at: [Link]
-
Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis: Article No. 5453. NREL. Available at: [Link]
Sources
- 1. Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides: access to 2-amino-bicyclo[2.1.1]hexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays | Oncotarget [oncotarget.com]
- 9. Dual Effects of N,N-dimethylformamide on Cell Proliferation and Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Detrimental Actions of Chlorinated Nucleosides on the Function and Viability of Insulin-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Tale of Two Click Chemistries: A Comparative Guide to 2,2-Dimethylbut-3-ynamide and Azido-Analogs for Bioconjugation
For the modern researcher, scientist, and drug development professional, the ability to selectively and efficiently attach molecules to biomacromolecules is paramount. This guide provides an in-depth technical comparison of two prominent functionalities in the bioconjugation toolbox: the emerging 2,2-Dimethylbut-3-ynamide and the well-established azido-analogs. We will delve into their respective reaction mechanisms, performance characteristics, and practical applications, supported by experimental data to inform your selection of the optimal tool for your research needs.
Introduction: The Quest for the Perfect Covalent Handshake
Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems by providing chemical reactions that proceed within a living organism without interfering with native biochemical processes[1]. At the heart of this field lies the concept of "click chemistry," which describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts[2][3]. The azide functional group has been a cornerstone of click chemistry, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC)[2][3]. These reactions form the basis of our understanding of azido-analogs in bioconjugation.
More recently, ynamides, alkynes substituted with a nitrogen atom bearing an electron-withdrawing group, have emerged as versatile building blocks in organic synthesis[4]. Their unique electronic properties suggest potential for novel bioconjugation strategies. This guide will specifically explore 2,2-Dimethylbut-3-ynamide as a representative ynamide and compare its theoretical and practical attributes against the established utility of azido-analogs.
The Contenders: A Closer Look at Their Chemical Nature
Azido-Analogs: The Reigning Champion of Bioorthogonality
Azides are a class of compounds containing the functional group -N₃. Their application in bioconjugation is dominated by their 1,3-dipolar cycloaddition reaction with alkynes to form stable triazole linkages[2]. Two main variants of this reaction are widely used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst to proceed at a practical rate under physiological conditions. While powerful, the cytotoxicity of copper has limited its application in living cells[2].
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react rapidly with azides without the need for a metal catalyst[5][6]. This has made SPAAC the gold standard for bioorthogonal labeling in living systems[1].
The azide group is small, stable in biological media, and does not typically participate in endogenous metabolic pathways, making it an excellent bioorthogonal handle[1].
2,2-Dimethylbut-3-ynamide: The Challenger with Unique Reactivity
Ynamides are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom that bears an electron-withdrawing group. This structure polarizes the alkyne, making it susceptible to a range of chemical transformations[4]. The reactivity of ynamides with azides can lead to the formation of triazoles, similar to conventional alkynes[7][8][9]. However, the reaction conditions and outcomes can be significantly different. The specific compound, 2,2-Dimethylbut-3-ynamide, features a tertiary butyl group adjacent to the amide nitrogen, which may influence its steric and electronic properties.
Performance Showdown: A Data-Driven Comparison
A direct, quantitative comparison of 2,2-Dimethylbut-3-ynamide and azido-analogs in bioconjugation is challenging due to the limited published data on the former in a bioorthogonal context. However, by examining the known chemistry of ynamides and the extensive data on azide-alkyne cycloadditions, we can construct a comparative framework.
| Feature | Azido-Analogs (via SPAAC) | 2,2-Dimethylbut-3-ynamide (Predicted/Inferred) |
| Reaction Mechanism | Strain-promoted [3+2] cycloaddition with a strained alkyne (e.g., DBCO, BCN)[5][6]. | Can undergo metal-catalyzed (e.g., Cu, Rh, Ir) cycloaddition with azides[7][8][9][10]. Reaction with azides under acidic conditions can lead to other products[2]. Can also react with other nucleophiles like thiols[11]. |
| Reaction Kinetics | Fast, with second-order rate constants typically in the range of 10⁻¹ to 10 M⁻¹s⁻¹. | Likely slower than SPAAC in the absence of a catalyst. Metal-catalyzed reactions can be fast, but introduce potential toxicity[7][10]. |
| Bioorthogonality | Excellent. Azides and strained alkynes are highly selective for each other and do not react with endogenous functional groups[1]. | Potentially lower. Ynamides can react with other biological nucleophiles, such as the thiol group of cysteine, which could lead to off-target labeling[11]. |
| Aqueous Stability | High. Azides and common SPAAC reagents are stable in aqueous buffers at physiological pH[12]. | Potentially low. Ynamides can be susceptible to hydrolysis in aqueous media, especially under non-neutral pH conditions[13]. |
| Cytotoxicity | Low. SPAAC reagents are generally well-tolerated by living cells[5]. | Data for 2,2-Dimethylbut-3-ynamide is not readily available. The cytotoxicity of related amide compounds can vary significantly[6][14]. Metal catalysts, if required, can be cytotoxic[7]. |
| Bioconjugation Protocols | Well-established and readily available for a wide range of biomolecules[5]. | Not well-established for bioorthogonal applications. Protocols often involve organic solvents and metal catalysts[7][8][9]. |
Experimental Insights and Methodologies
To provide a practical understanding, we present standardized protocols for the most common bioconjugation methods for each class of compound.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
DBCO-Fluorophore (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution with a 10-fold molar excess of the DBCO-Fluorophore stock solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess, unreacted DBCO-Fluorophore using a desalting column equilibrated with PBS.
-
Characterization: Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy (to quantify both protein and fluorophore) and SDS-PAGE with fluorescence imaging.
Caption: Workflow for SPAAC-mediated protein labeling.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Conjugation
This protocol outlines a general procedure for conjugating an alkyne-containing small molecule to an azide-containing molecule.
Materials:
-
Alkyne-containing molecule (1 equivalent)
-
Azide-containing molecule (1.1 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.05 equivalents)
-
Sodium ascorbate (0.1 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 equivalents)
-
Solvent (e.g., t-BuOH/H₂O 1:1, or DMSO)
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
Reaction Setup: In a reaction vessel, dissolve the alkyne and azide-containing molecules in the chosen solvent.
-
Catalyst Addition: Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution.
-
Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The solution may change color.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, quench with an EDTA solution to chelate the copper. Extract the product with an organic solvent and purify by column chromatography.
Caption: General workflow for CuAAC reaction.
Causality and Experimental Choices: Why One Over the Other?
The choice between azido-analogs and a reagent like 2,2-Dimethylbut-3-ynamide hinges on the specific requirements of the experiment.
Choose Azido-Analogs (via SPAAC) when:
-
Biocompatibility is paramount: For live-cell imaging, in vivo studies, or conjugation to sensitive proteins, the absence of a cytotoxic copper catalyst makes SPAAC the superior choice[5].
-
High specificity is required: The bioorthogonality of the azide and strained alkyne ensures minimal off-target reactions in complex biological milieu[1].
-
A well-established protocol is preferred: The extensive literature and commercially available reagents for SPAAC provide a reliable and reproducible workflow[5].
Consider 2,2-Dimethylbut-3-ynamide (with caution) when:
-
Exploring novel reactivity: The unique electronic nature of ynamides may offer opportunities for developing new bioconjugation strategies, potentially with different selectivity or for specific applications where traditional click chemistry is not suitable.
-
Metal catalysis is acceptable: If the biological system can tolerate low concentrations of a catalyst like rhodium or iridium, ynamide-azide cycloadditions could offer high regioselectivity[8][10].
-
Reaction with other nucleophiles is desired or can be controlled: The reactivity of ynamides towards thiols could be exploited for specific cysteine modification, provided that selectivity can be controlled[11].
Critical Assessment and Future Outlook
While 2,2-Dimethylbut-3-ynamide and ynamides, in general, are valuable reagents in synthetic chemistry, their widespread adoption for bioconjugation faces significant hurdles. The primary concerns are their potential lack of bioorthogonality due to reactivity with other nucleophiles and their questionable stability in aqueous environments. The need for metal catalysts in many of their cycloaddition reactions with azides also detracts from their appeal for in vivo applications when compared to the catalyst-free nature of SPAAC.
Azido-analogs, particularly when paired with strained alkynes in SPAAC, remain the gold standard for bioorthogonal bioconjugation. Their proven stability, high specificity, and biocompatibility have led to their integration into a vast array of biological research and drug development applications.
Future research into ynamide chemistry for bioconjugation should focus on:
-
Developing ynamide derivatives with enhanced stability in physiological buffers.
-
Quantifying the reaction kinetics and selectivity of ynamide-azide cycloadditions under truly bioorthogonal conditions.
-
Thoroughly evaluating the cytotoxicity of any new ynamide-based reagents.
Until these challenges are addressed, researchers seeking a reliable and biocompatible "click" reaction are best served by the well-established and highly effective azido-analog toolbox.
References
-
Boháč, A., et al. (2015). Ynamide Click chemistry in development of triazole VEGFR2 TK modulators. European Journal of Medicinal Chemistry, 105, 137-149. [Link]
-
Liao, Y., et al. (2017). Rhodium-Catalyzed Azide-Alkyne Cycloaddition of Internal Ynamides: Regioselective Assembly of 5-Amino-Triazoles under Mild Conditions. Organic Letters, 19(21), 5844-5847. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
Wang, H., et al. (2017). Iridium-Catalyzed Highly Regioselective Azide–Ynamide Cycloaddition to Access 5-Amido Fully Substituted 1,2,3-Triazoles under Mild, Air, Aqueous, and Bioorthogonal Conditions. Organic Letters, 19(22), 6140-6143. [Link]
-
Ferrini, S., et al. (2015). Ruthenium-catalyzed [3+2] cycloaddition of ynamides and azides: a regio-controlled access to protected amino acid-derived triazoles. Organic & Biomolecular Chemistry, 13(10), 2964-2971. [Link]
-
Debets, M. F., et al. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chemical Communications, 46(1), 97-99. [Link]
-
Li, S., et al. (2023). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Journal of the American Chemical Society, 145(35), 19493-19502. [Link]
-
Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A comparative study of bioorthogonal reactions with azides. ACS chemical biology, 1(10), 644-648. [Link]
-
Evano, G., & Zhao, J. (2024). The Chemistry of Ynamides: Development, Syntheses, and Applications in Organic Synthesis. Jenny Stanford Publishing. [Link]
-
Li, S., et al. (2023). Ynamide Coupling Reagent for the Chemical Cross-Linking of Proteins in Live Cells. ACS Chemical Biology, 18(6), 1231-1237. [Link]
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
-
Al-Bayati, Z. H., & Al-Amiery, A. A. (2016). Design, Synthesis and Cytotoxicity Study of Primary Amides as Histone Deacetylase Inhibitors. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 25(1), 36-43. [Link]
-
Eldehna, W. M., et al. (2020). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Molecules, 25(21), 5032. [Link]
-
Moorhouse, A. D., & Moses, J. E. (2008). Microwave Enhancement of a 'One-Pot' Tandem Azidation-'Click' Cycloaddition of Anilines. Synlett, 2008(13), 2089-2092. [Link]
-
Bonger, K. M. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic press. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & biology, 21(9), 1075-1101. [Link]
-
Hehenberger, E., et al. (2019). A Dogma in Doubt: Hydrolysis of Equatorial Ligands of PtIV Complexes under Physiological Conditions. Angewandte Chemie International Edition, 58(22), 7464-7469. [Link]
-
Hritz, J., et al. (2025). A Rapid Approach for Identifying Cell Lines Lacking Functional Cytidine Deaminase. International Journal of Molecular Sciences, 26(7), 3909. [Link]
-
Hsieh, J. H., et al. (2017). Real-time cell toxicity profiling of Tox21 10K compounds reveals cytotoxicity dependent toxicity pathway linkage. Scientific reports, 7(1), 1-14. [Link]
-
Manjul, M., et al. (2023). Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7). Pharmaceutical Sciences & Research, 10(3), 221-231. [Link]
-
Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. [Link]
-
Li, X., et al. (2020). Imidazole-Selective Alkyne Hydroamination under Physiological Conditions. Organic Letters, 22(19), 7588-7593. [Link]
-
Hehenberger, E., et al. (2019). A Dogma in Doubt: Hydrolysis of Equatorial Ligands of Pt Complexes under Physiological Conditions. ResearchGate. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
Hehenberger, E., et al. (2019). A Dogma in Doubt: Hydrolysis of Equatorial Ligands of PtIV Complexes under Physiological Conditions. Angewandte Chemie International Edition, 58(22), 7464-7469. [Link]
-
Desai, D., et al. (2007). Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions. International journal of pharmaceutics, 342(1-2), 87-94. [Link]
-
Li, X., et al. (2020). Imidazole-Selective Alkyne Hydroamination under Physiological Conditions. ResearchGate. [Link]
-
Center for Cancer Research. (2025). Synthesized chemical component helps cancer drugs remain stable in water. National Cancer Institute. [Link]
-
Hwang, S., & Park, H. (2016). Acid promoted cyclodehydration of amino alcohols with amide acetal. RSC Advances, 6(78), 74849-74852. [Link]
-
Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2596. [Link]
Sources
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Divergent ynamide reactivity in the presence of azides – an experimental and computational study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chempep.com [chempep.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ activation of therapeutics through bioorthogonal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Ynamide Chemistry: Evaluating Cross-Reactivity with Cellular Components
In the dynamic landscape of chemical biology and drug discovery, the development of specific and efficient covalent probes is paramount. Among the diverse array of reactive functional groups, ynamides have emerged as a versatile tool for selectively modifying proteins and other biomolecules. This guide provides an in-depth comparison of ynamides with alternative covalent labeling technologies, focusing on their cross-reactivity with cellular components. We will delve into the underlying chemical principles, present supporting experimental data, and offer detailed protocols to empower researchers in making informed decisions for their experimental designs.
The Ynamide Functional Group: A Tunable Electrophile
Ynamides are characterized by a nitrogen atom directly attached to a carbon-carbon triple bond. This unique arrangement results in a polarized alkyne, rendering the β-carbon susceptible to nucleophilic attack. The reactivity of the ynamide can be finely tuned by the substituent on the nitrogen atom; a strong electron-withdrawing group (EWG) enhances the electrophilicity of the alkyne, promoting reactions with biological nucleophiles.[1][2] This tunability is a key advantage of ynamides, allowing for the design of probes with tailored reactivity profiles.
The reaction of an activated ynamide with a biological nucleophile, such as the thiol group of a cysteine residue, proceeds via a Michael-type addition. This results in the formation of a stable covalent bond.[1][3]
Cross-Reactivity Profile of Ynamides: A Comparative Analysis
A critical consideration for any covalent probe is its selectivity for the intended target. Off-target reactions can lead to misleading results and cellular toxicity. Here, we compare the cross-reactivity of ynamides with other commonly used electrophilic warheads.
Reactivity with Cysteine
Cysteine, with its highly nucleophilic thiol group, is a common target for covalent probes. Ynamides bearing a strong electron-withdrawing group, such as a triflyl group, have been shown to react efficiently and selectively with cysteine residues in peptides and proteins.[1][4] This reaction is highly chemo-, regio-, and stereoselective, yielding a stable Z-isomer of the resulting vinyl sulfide.[4]
Reactivity with Lysine
While cysteine is a primary target, the reactivity of ynamides with other nucleophilic amino acids, such as lysine, is also a key consideration. Some studies have shown that ynamide-based probes can be designed to target lysine residues.[5][6] The selectivity between cysteine and lysine can be influenced by the specific structure of the ynamide and the local environment of the amino acid residue within the protein.
Reactivity with Other Nucleophiles
Recent studies have expanded the scope of ynamide reactivity to include carboxyl residues (aspartate and glutamate).[7] This opens up new avenues for targeting proteins that may lack accessible cysteine or lysine residues in their active sites.
| Electrophilic Warhead | Primary Target(s) | Key Advantages | Key Disadvantages |
| Ynamide | Cysteine, Lysine, Asp/Glu | Tunable reactivity, stable adducts | Can require strong EWG for high reactivity |
| α,β-Unsaturated Amide | Cysteine | Widely used, well-understood reactivity | Potential for off-target reactions with other nucleophiles |
| Activated Esters (NHS, etc.) | Lysine | High reactivity with primary amines | Poor hydrolytic stability, potential for side reactions |
| Sulfonyl Fluorides | Serine, Tyrosine, Lysine | Can target less nucleophilic residues | Can have broader reactivity, leading to off-targets |
Table 1: Comparison of Common Electrophilic Warheads for Protein Modification.
Experimental Workflows for Assessing Cross-Reactivity
To rigorously evaluate the selectivity of a novel ynamide-based probe, a combination of in vitro and in-cellulo experiments is essential.
Protocol: Competitive Chemoproteomic Profiling
This protocol outlines a general method for identifying the protein targets and assessing the selectivity of an ynamide-based probe in a cellular context using a competitive profiling approach.[8]
Materials:
-
Cell line of interest
-
Ynamide-based probe with an affinity handle (e.g., biotin or an alkyne for click chemistry)
-
A competitor compound (e.g., a known inhibitor for the intended target)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads (for biotinylated probes) or azide-biotin and click chemistry reagents (for alkyne-functionalized probes)
-
Reagents for SDS-PAGE and Western blotting or for mass spectrometry-based proteomics
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Pre-incubate one set of cells with a molar excess of the competitor compound for 1-2 hours. Treat both the competitor-treated and untreated cells with the ynamide probe for a specified time. Include a vehicle-only control.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Affinity Enrichment:
-
For biotinylated probes: Incubate the cell lysates with streptavidin-agarose beads to capture the probe-labeled proteins.
-
For alkyne-functionalized probes: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-biotin tag, followed by enrichment on streptavidin beads.
-
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Analysis:
-
For Western Blotting: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and analyze by Western blotting using an antibody against the intended target. A decrease in the signal in the competitor-treated sample indicates on-target engagement.
-
For Mass Spectrometry: Elute the proteins and digest them into peptides (e.g., with trypsin). Analyze the peptides by LC-MS/MS to identify all the proteins that were labeled by the probe. Comparing the protein lists from the competed and uncompeted samples will reveal both the intended target and potential off-targets.
-
Conclusion and Future Directions
Ynamides represent a powerful and versatile class of electrophiles for the development of covalent probes. Their tunable reactivity and ability to target a range of nucleophilic amino acid residues make them an attractive tool for chemical biology and drug discovery. However, as with any reactive molecule, a thorough evaluation of their cross-reactivity is essential to ensure the generation of reliable and interpretable data. The experimental workflows and comparative data presented in this guide provide a framework for researchers to rationally design and validate novel ynamide-based probes with high selectivity for their intended cellular targets. Future research will likely focus on developing ynamides with even greater selectivity and exploring their application in novel therapeutic modalities.
References
-
Catalyst-Free Late-Stage Functionalization to Assemble α-acyloxyenamide Electrophiles for Selectively Profiling Conserved Lysine Residues. ChemRxiv. [Link]
-
Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. ACS Central Science. [Link]
-
Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. PMC. [Link]
-
Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. PMC. [Link]
-
Ynamide-Mediated Peptide Bond Formation: Mechanistic Study and Synthetic Applications. Angewandte Chemie International Edition. [Link]
-
Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. Nucleic Acids Research. [Link]
-
Ynamide Coupling Reagent for the Chemical Cross-Linking of Proteins in Live Cells. ACS Chemical Biology. [Link]
-
Highly Chemo-, Regio- and Stereoselective Cysteine Modification of Peptides and Proteins with Ynamides. ChemRxiv. [Link]
-
Chemical biology tools for protein labelling: insights into cell–cell communication. Biochemical Journal. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PMC. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]
-
Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. PMC. [Link]
-
Rational design of ynamides for cysteine modification. a) The... ResearchGate. [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. [Link]
-
Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. ResearchGate. [Link]
-
Chemoproteomic methods for covalent drug discovery. PMC. [Link]
-
Covalent Self-Labeling of Tagged Proteins with Chemical Fluorescent Dyes in BY-2 Cells and Arabidopsis Seedlings. Oxford Academic. [Link]
-
Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. ResearchGate. [Link]
-
Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]
-
Protein Labeling Techniques. Sino Biological. [Link]
-
Covalent probes for noncovalent flavin enzymes. Identification of... ResearchGate. [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. ScienceDirect. [Link]
Sources
- 1. Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2,2-Dimethylbut-3-ynamide Proper Disposal Procedures
[1][2]
Executive Summary & Core Directive
Do not dispose of 2,2-Dimethylbut-3-ynamide down the drain.
The presence of a terminal alkyne moiety (
Authorized Disposal Route: High-Temperature Incineration (via EHS/Waste Contractor).
Chemical Safety Profile (The "Why")
To ensure safety, researchers must understand the specific reactivity driving these protocols. This is not a generic organic waste; it is a functionalized intermediate with distinct stability profiles.
| Feature | Chemical Logic | Safety Implication |
| Terminal Alkyne | The proton on the terminal carbon is weakly acidic ( | CRITICAL: Never use metal cans or containers with metal caps for storage/waste. Never pour down drains (copper pipes). |
| Gem-Dimethyl Group | The two methyl groups at the | Increases thermal stability relative to linear alkynes, but does not mitigate the acetylide formation risk. |
| Amide Functionality | Nitrogen-containing organic.[1][2] | Combustion produces |
Pre-Disposal Assessment & Segregation
Before moving the vessel, characterize the waste stream.
A. Purity Assessment
-
Stream A (Pure Substance): Solid or liquid stock of 2,2-Dimethylbut-3-ynamide.
-
Stream B (Reaction Mixture): Solvated material mixed with reagents (bases, catalysts).
B. Container Selection (Crucial)[5]
-
APPROVED: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
PROHIBITED: Metal cans, steel drums, or glass bottles with metal-lined caps (unless the liner is intact and chemically resistant).
Step-by-Step Disposal Protocol
Protocol A: Disposal of Pure/Stock Material
Use this for expired shelf stock or surplus pure material.
-
Solidification (If Liquid): If the substance is in liquid form (depending on purity/derivatives), absorb onto an inert medium like vermiculite or diatomaceous earth.
-
Primary Containerization: Place the material into a screw-top glass or HDPE jar.
-
Labeling: Apply a hazardous waste label.
-
Chemical Name: 2,2-Dimethylbut-3-ynamide.
-
Hazards: Irritant, Flammable (if applicable to form), Acetylene Derivative .
-
-
Secondary Containment: Place the jar into a clear plastic bag (polyethylene) and seal.
-
Handoff: Transfer to the Satellite Accumulation Area (SAA) for pickup. Request Incineration .
Protocol B: Disposal of Reaction Mixtures
Use this for waste streams where the alkyne was used as a reagent.
-
Quenching (Mandatory):
-
If the reaction involved strong bases (e.g., NaH, LiHMDS) or organometallics, quench carefully with isopropanol followed by water in a fume hood.
-
Note: Ensure the pH is neutral (6–8) before waste containerization.
-
-
Scavenging Metals:
-
If Copper (Cu) or Silver (Ag) catalysts were used, treat the solution with a metal scavenger (e.g., QuadraPure™ or thiourea) to bind free metal ions before mixing with the alkyne waste. This prevents acetylide formation inside the waste drum.
-
-
Solvent Segregation:
-
Halogenated: If DCM/Chloroform was used.
-
Non-Halogenated: If THF/Ether/Ethyl Acetate was used.
-
-
Transfer: Pour into the appropriate HDPE waste carboy. Leave 10% headspace.
Waste Stream Management Diagram
The following logic flow ensures no critical safety checks are missed.
Caption: Decision matrix for safe disposal, prioritizing the removal of metal catalysts to prevent shock-sensitive byproduct formation.
Emergency Contingencies
Accidental Spill (Solid/Pure)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.
-
Sweep: Use a soft-bristle brush and plastic dustpan. Do not use metal tools (spark/friction risk).[3][4]
-
Disposal: Place sweepings into a plastic jar. Label as "Hazardous Waste - Debris."
Accidental Drain Entry
If the chemical is accidentally poured down a sink:
-
Stop Flow: Immediately stop water flow.
-
Flush: Flush with copious amounts of water (15+ minutes) to dilute.[4]
-
Notify: Contact Facility Management immediately. Inform them of the potential for copper acetylide formation in the trap so plumbing can be inspected or replaced safely.
Regulatory & Classification Data
| Parameter | Value/Code | Notes |
| RCRA Waste Code | D001 (Ignitable) | If flash point < 60°C. Otherwise, classify as "Non-RCRA Regulated Organic Solid" (state dependent). |
| DOT Shipping | UN 3295 or UN 1993 | "Hydrocarbons, liquid, n.o.s." or "Flammable liquid, n.o.s." (Verify flashpoint). |
| Incompatibility | Class 4.1 / Oxidizers | Incompatible with strong oxidizers and heavy metals (Cu, Ag).[5] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Personal protective equipment for handling 2,2-Dimethylbut-3-ynamide
CAS: 164411-36-3 | Formula: C₆H₉NO[1][2]
Executive Safety Summary
Status: Research Chemical / Intermediate. Default Hazard Classification: Warning . Treat as a potential Irritant (Skin/Eye/Respiratory) and Sensitizer. Critical Reactivity Note: Contains a terminal alkyne moiety. Potential for formation of explosive metal acetylides upon contact with copper, silver, or mercury.[2]
This guide defines the Personal Protective Equipment (PPE) and operational protocols required to handle 2,2-Dimethylbut-3-ynamide.[1][2][3][4][5] As a specialized building block with limited toxicological data, this protocol enforces Universal Precautions —assuming the substance is hazardous until proven otherwise.
Risk Assessment & Biological Rationale
To ensure safety, we must understand the molecular behavior of the target compound.
-
The Alkyne Risk (Terminal Alkyne): The C≡C-H group is weakly acidic. In the presence of strong bases or specific heavy metals (Cu, Ag), it can form shock-sensitive acetylides.[2] Operational Implication: Avoid metal spatulas; use ceramic or Teflon-coated tools.[2]
-
The Amide Risk (Permeation): Amides are generally stable but can act as permeation enhancers, potentially carrying other contaminants through the skin. Operational Implication: Standard latex gloves are insufficient; Nitrile is required, and double-gloving is the standard for synthesis.[2]
-
Physical State: Typically a solid/powder. The primary route of exposure is inhalation of particulates and dermal contact .
PPE Matrix: The Defense System
This matrix is designed to create redundant barriers between the operator and the chemical.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Inner Layer: 4 mil Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Nitrile (Long cuff).Rationale:[1][2] Amides can permeate thin rubber. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles | Standard: ANSI Z87.1 (Impact & Splash).Rationale:[1][2] Safety glasses with side shields are insufficient for powders that can drift behind lenses. Goggles provide a seal against dusts and vapors. |
| Respiratory | Engineering Control (Primary) | Fume Hood: Work must be done behind a sash.Contingency:[1][2] If working outside a hood (strongly discouraged), a half-face respirator with P100/OV cartridges is required.[2] |
| Body Defense | Lab Coat + Apron | Material: 100% Cotton or Nomex (Fire Resistant).Add-on:[1][2] Chemical-resistant apron (Tyvek/PVC) recommended during scale-up (>10g) to prevent saturation of the lab coat.[1][2] |
Operational Workflow: Step-by-Step
This protocol utilizes a "Check-Execute-Verify" loop to prevent exposure.[1][2]
Phase A: Preparation
-
Engineering Check: Verify Fume Hood face velocity is between 80–120 fpm (feet per minute).
-
Tool Selection: Select plastic, glass, or ceramic tools . Strictly avoid copper or brass fittings in the reaction setup to prevent acetylide formation.
-
Decon Station: Prepare a beaker of 10% bleach or soapy water inside the hood for immediate tool immersion after use.
Phase B: Handling & Weighing
-
Static Control: Amide powders can be static-prone. Use an anti-static gun if available, or wipe the spatula handle with a wet tissue to discharge.
-
The Transfer:
-
Open the container only inside the hood.
-
Weigh into a tared vial/flask. Do not return excess chemical to the stock container (prevents cross-contamination).
-
-
Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately. Solutions are easier to contain than dusts.
Phase C: Cleanup & Waste
-
Primary Wipe: Wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol).
-
Doffing Protocol:
-
Wash outer gloves with soap/water before removing.
-
Remove outer gloves inside the hood; discard as solid hazardous waste.
-
Inspect inner gloves for tears/stains.
-
-
Disposal: Segregate as Organic Hazardous Waste .
-
Crucial: Do not mix with heavy metal waste streams (Silver/Copper) due to the alkyne compatibility issue.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific intermediate, emphasizing the "Stop" points if safety criteria are not met.
Caption: Operational logic flow for handling 2,2-Dimethylbut-3-ynamide, prioritizing engineering controls and material compatibility (avoiding metal acetylide formation).
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes .[4][6][7] Hold eyelids open. The amide functionality can cause delayed irritation; seek medical attention even if pain subsides.
-
Skin Contact: Remove contaminated clothing.[4][5][6][8][9][10] Wash skin with soap and water (do not use alcohol, as it may increase absorption).
-
Spill (Solid):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[11][12][13] National Academies Press.[11] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011).[11] 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1][2][3][11][14][15][16]
-
PubChem. (n.d.). 2,2-Dimethylbut-3-ynamide (Compound Summary). National Library of Medicine. [Link][2]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2,2-Dimethylbut-3-en-1-amine | C6H13N | CID 642326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. aksci.com [aksci.com]
- 5. mgchemicals.com [mgchemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. fishersci.com [fishersci.com]
- 9. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 10. cpachem.com [cpachem.com]
- 11. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard [policies.unc.edu]
- 15. bard.edu [bard.edu]
- 16. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
